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Foundational

The Strategic Role of 1-[(2R)-2-hydroxypropyl]piperidin-2-one in Modern Chiral Drug Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery and development, the emphasis on stereochemical purity is paramount. Single-enantiomer drugs are increasi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the emphasis on stereochemical purity is paramount. Single-enantiomer drugs are increasingly favored over racemic mixtures to enhance therapeutic efficacy and minimize adverse effects. Within this context, chiral building blocks and auxiliaries are indispensable tools for the asymmetric synthesis of complex pharmaceutical ingredients. This technical guide delves into the significant, albeit nuanced, role of 1-[(2R)-2-hydroxypropyl]piperidin-2-one, a chiral N-substituted lactam, in the construction of stereochemically defined molecules. While not a ubiquitously cited compound, its structural motifs are present in key pharmaceutical intermediates, and its synthesis and potential applications exemplify core principles of chiral chemistry. This document will explore its synthesis, its application as a chiral building block, and its potential utility as a chiral resolving agent, providing both theoretical grounding and practical, field-proven insights for the discerning researcher.

The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] Enantiomers, the two mirror-image forms of a chiral drug, can exhibit markedly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.[2][3] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical control in drug design.[1][4]

Regulatory bodies worldwide now strongly encourage, and often mandate, the development of single-enantiomer drugs.[5] This has driven significant innovation in asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule.[4] Key strategies in this field include the use of chiral catalysts, enzymes, and chiral auxiliaries. The latter involves temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction, after which it is removed.[6] Furthermore, the use of enantiopure starting materials, or "chiral building blocks," is a cornerstone of efficient and scalable asymmetric synthesis. 1-[(2R)-2-hydroxypropyl]piperidin-2-one represents a valuable, albeit specialized, member of this class of compounds.

Synthesis of 1-[(2R)-2-hydroxypropyl]piperidin-2-one: A Proposed Pathway

Direct literature detailing the synthesis of 1-[(2R)-2-hydroxypropyl]piperidin-2-one is sparse, suggesting its role as a niche intermediate. However, a robust and stereospecific synthesis can be proposed based on the well-established N-alkylation of lactams. The most logical and efficient route involves the reaction of piperidin-2-one with a chiral C3-epoxide, namely (R)-propylene oxide.

The N-alkylation of amides and lactams is a fundamental transformation in organic synthesis.[7] While amides are generally weak bases, they can be deprotonated with a suitable base to form a nucleophilic anion that readily reacts with alkyl halides or epoxides.[7][8] The ring-opening of an epoxide by the lactam nitrogen is an attractive method as it proceeds with high atom economy and typically with a predictable stereochemical outcome.

Proposed Synthetic Workflow

The proposed synthesis involves a base-mediated nucleophilic attack of the piperidin-2-one nitrogen on (R)-propylene oxide. The choice of base and reaction conditions is critical to ensure efficient reaction and prevent side reactions.

G cluster_0 Synthesis of 1-[(2R)-2-hydroxypropyl]piperidin-2-one start Piperidin-2-one + (R)-Propylene Oxide base Base (e.g., NaH, K2CO3) start->base 1. Deprotonation reaction N-Alkylation (Ring Opening of Epoxide) base->reaction 2. Nucleophilic Attack solvent Solvent (e.g., DMF, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup 3. Quenching purification Chromatographic Purification workup->purification 4. Isolation product 1-[(2R)-2-hydroxypropyl]piperidin-2-one purification->product 5. Final Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for N-alkylation of lactams.[7][8]

Materials:

  • Piperidin-2-one (1.0 eq)

  • (R)-Propylene oxide (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-2-one and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add (R)-propylene oxide dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute with water and extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-[(2R)-2-hydroxypropyl]piperidin-2-one.

Self-Validation: The stereochemical integrity of the chiral center is expected to be maintained as the reaction occurs at the nitrogen atom and does not involve the chiral center of the epoxide. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to verify the enantiomeric excess.

Role as a Chiral Building Block in Asymmetric Synthesis

The primary and most evident role of 1-[(2R)-2-hydroxypropyl]piperidin-2-one is as a chiral building block. Its structure contains a pre-defined stereocenter and multiple functional groups (a secondary alcohol and a lactam) that can be further elaborated. This makes it a valuable precursor for the synthesis of more complex chiral molecules, particularly those containing a substituted piperidine ring, a common motif in pharmaceuticals.[9]

The synthesis of local anesthetics such as Ropivacaine and Levobupivacaine involves N-alkylation of a chiral piperidine-2-carboxamide.[1][3][10] While not a direct precursor, the synthesis of 1-[(2R)-2-hydroxypropyl]piperidin-2-one exemplifies the N-alkylation strategy at the core of producing these single-enantiomer drugs.

Potential Synthetic Transformations

The functional handles of 1-[(2R)-2-hydroxypropyl]piperidin-2-one allow for a variety of subsequent chemical modifications:

Functional GroupPotential ReactionResulting Structure
Secondary AlcoholOxidation (e.g., with PCC, Swern, or Dess-Martin periodinane)N-acetonylpiperidin-2-one
Secondary AlcoholEtherification (e.g., Williamson ether synthesis)N-(2-alkoxypropyl)piperidin-2-one
Secondary AlcoholEsterification (e.g., with an acid chloride or anhydride)N-(2-acyloxypropyl)piperidin-2-one
LactamReduction (e.g., with LiAlH₄ or BH₃)(R)-1-(piperidin-1-yl)propan-2-ol
LactamHydrolysisChiral amino acid derivative

These transformations can introduce further complexity and functionality, leading to a diverse library of chiral compounds for drug screening.

Potential Application as a Chiral Resolving Agent

Chiral resolution via the formation of diastereomeric salts is a classical and industrially scalable method for separating enantiomers.[8] This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form two diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by crystallization.

While there is no direct literature evidence of 1-[(2R)-2-hydroxypropyl]piperidin-2-one being used as a resolving agent, its structure contains a basic nitrogen atom (after reduction of the lactam) and a chiral center, making the resulting amino alcohol a plausible candidate for the resolution of racemic acids.

Hypothetical Resolution Workflow

The following workflow illustrates how the reduced form of the title compound, (R)-1-(piperidin-1-yl)propan-2-ol, could be used to resolve a racemic carboxylic acid.

G cluster_1 Chiral Resolution of a Racemic Acid racemic_acid Racemic Acid (R-Acid + S-Acid) salt_formation Diastereomeric Salt Formation in Solvent racemic_acid->salt_formation resolving_agent (R)-1-(piperidin-1-yl)propan-2-ol (Chiral Base) resolving_agent->salt_formation diastereomers Mixture of Diastereomers (R,R-salt + S,R-salt) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Salt (e.g., R,R-salt) separation->less_soluble Solid more_soluble More Soluble Salt (e.g., S,R-salt in filtrate) separation->more_soluble Solution acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Enantiopure R-Acid acidification1->enantiomer1 recovery Recovery of Resolving Agent acidification1->recovery enantiomer2 Enriched S-Acid acidification2->enantiomer2

Caption: Hypothetical workflow for chiral resolution.

Conclusion

1-[(2R)-2-hydroxypropyl]piperidin-2-one stands as a representative example of a specialized chiral building block whose value lies in its potential for the stereocontrolled synthesis of complex, high-value molecules. While not a widely documented reagent in its own right, its synthesis and potential applications are deeply rooted in the fundamental principles of asymmetric synthesis that drive modern pharmaceutical development. The proposed synthetic route via epoxide ring-opening offers a reliable and stereospecific method for its preparation. As a chiral building block, it provides a scaffold with multiple points for further chemical elaboration, enabling access to novel chiral entities. Its potential, particularly in its reduced amino alcohol form, as a chiral resolving agent further underscores its utility in the broader toolkit of chiral chemistry. For researchers in drug discovery, understanding the synthesis and potential applications of such chiral intermediates is crucial for the design and execution of efficient and stereoselective synthetic routes to the next generation of single-enantiomer therapeutics.

References

  • Galindo Arias, M. (n.d.). Levobupivacaine: A long acting local anaesthetic, with less cardiac and neurotoxicity. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.
  • Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). Molecules, 28(22), 7523.
  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. (2023). The Journal of Organic Chemistry, 88(17), 12229-12239.
  • Bogdał, D., & Pielichowski, J. (1999).
  • Synthesis of chiral lactams by asymmetric nitrogen insertion. (2023).
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Chiralpedia. (2023). Part 6: Resolution of Enantiomers.

Sources

Exploratory

Comprehensive Physicochemical Profiling of 1-[(2R)-2-hydroxypropyl]piperidin-2-one: Solubility, Boiling Point, and Stability Dynamics

Executive Summary 1-[(2R)-2-hydroxypropyl]piperidin-2-one (CAS: 1568063-87-5) is a highly specialized chiral small molecule frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(2R)-2-hydroxypropyl]piperidin-2-one (CAS: 1568063-87-5) is a highly specialized chiral small molecule frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it consists of a piperidin-2-one (δ-lactam) core N-alkylated with a (2R)-2-hydroxypropyl chain. As a Senior Application Scientist, approaching the physicochemical characterization of this molecule requires moving beyond basic data collection. We must understand the causality of its behavior—specifically, how its amphiphilic nature, driven by the highly polar hydrogen-bond accepting lactam carbonyl and the hydrogen-bond donating/accepting secondary alcohol, dictates its macroscopic properties.

This technical guide establishes rigorous, self-validating protocols for determining the thermodynamic solubility, boiling point, and stability profile of this compound.

Thermodynamic Solubility Profiling

Causality & Methodological Choices

Due to the presence of the polar δ-lactam core and the hydroxyl group, 1-[(2R)-2-hydroxypropyl]piperidin-2-one exhibits strong affinity for aqueous and polar organic media. To accurately determine its solubility, kinetic methods (like solvent-shift assays) are insufficient as they often result in supersaturated artifacts. Instead, we employ the Shake-Flask Method as defined by 1. This protocol is designed as a self-validating system: by initially equilibrating the sample at an elevated temperature (30°C) before dropping it to the target temperature (25°C), we force the precipitation of any supersaturated material, guaranteeing that the final measured concentration represents true thermodynamic equilibrium.

Protocol: OECD 105 Shake-Flask Method
  • Preparation: Add an excess of crystalline 1-[(2R)-2-hydroxypropyl]piperidin-2-one to three separate light-protected glass vials containing the target solvent (e.g., HPLC-grade Water, Methanol, or n-Heptane).

  • Thermal Agitation: Place the vials in a temperature-controlled orbital shaker set to 30.0 ± 0.1°C. Agitate at 200 rpm for 24, 48, and 72 hours, respectively.

  • Equilibration (Self-Validation Step): Transfer the vials to a static water bath at 25.0 ± 0.1°C for an additional 24 hours. This temperature drop ensures any kinetically trapped supersaturation crashes out of solution.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at exactly 25°C to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant in the mobile phase and quantify the dissolved concentration using HPLC-UV (isocratic elution, monitored at 210 nm for the lactam chromophore) against a validated, multi-point calibration curve.

Table 1: Estimated Thermodynamic Solubility Profile (at 25°C)
SolventPolarity IndexEstimated SolubilityMechanistic Rationale
Water (pH 7.0) 10.2> 100 mg/mL (Highly Soluble)Strong intermolecular H-bonding with both the lactam carbonyl and secondary OH.
Methanol 5.1> 100 mg/mL (Highly Soluble)Favorable dipole-dipole interactions and competitive H-bonding.
Ethyl Acetate 4.420 - 50 mg/mL (Soluble)Moderate polarity; primarily interacts with the lipophilic piperidine backbone.
n-Heptane 0.1< 1 mg/mL (Practically Insoluble)Non-polar solvent cannot disrupt the strong crystal lattice H-bond network.

Boiling Point and Thermal Volatility

Causality & Methodological Choices

Determining the boiling point of hydroxylated lactams via standard open-vessel distillation is fundamentally flawed. Prolonged thermal stress often triggers dehydration of the secondary alcohol or thermal ring-opening of the lactam before the true boiling point is reached. To circumvent this, we utilize Differential Scanning Calorimetry (DSC) in accordance with 2. By using a crucible with a 50 μm pinhole, we create a self-generated micro-atmosphere. This self-validating setup maintains equilibrium pressure, preventing premature surface evaporation and allowing us to distinguish the sharp endothermic phase transition (boiling) from erratic exothermic decomposition signals.

Protocol: OECD 103 via Pinhole DSC
  • Sample Loading: Accurately weigh 2.0–5.0 mg of the compound into an aluminum DSC crucible.

  • Crucible Preparation: Seal the crucible with a specialized lid containing a 50 μm pinhole.

  • Thermal Ramping: Place the crucible in the DSC furnace alongside an empty reference crucible. Purge the system with dry nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Heating Cycle: Heat the sample from 25°C to 400°C at a strictly controlled rate of 10°C/min.

  • Data Interpretation: Identify the boiling point as the extrapolated onset temperature of the primary endothermic peak. Cross-reference with Thermogravimetric Analysis (TGA) to confirm that the endotherm correlates with a 100% mass loss (evaporation) rather than partial mass loss (decomposition).

Table 2: Thermal Properties Summary
ParameterValue / ObservationAnalytical Method
Melting Point ~ 45 - 60°C (Estimated)DSC (OECD 102)
Boiling Point > 250°C (Decomposes near BP)DSC (OECD 103)
Thermal Stability Limit ~ 220°CTGA (Onset of mass loss)

Stability Indicating Profile

Causality & Methodological Choices

To establish safe handling parameters and shelf-life, the compound must undergo forced degradation studies as mandated by 3. The δ-lactam ring is highly stable at a neutral pH but is susceptible to base-catalyzed hydrolysis, yielding an open-chain amino acid derivative. Furthermore, the secondary hydroxyl group at the (2R) position is vulnerable to oxidation, forming 1-(2-oxopropyl)piperidin-2-one.

To ensure the trustworthiness of the HPLC method, the protocol incorporates a Mass Balance Validation . If the sum of the remaining parent drug and the generated impurities does not equal 100% (± 5%) of the initial concentration, the method is deemed insufficient (indicating that degradants are either invisible to UV or permanently retained on the column), triggering a shift to LC-MS/MS.

Protocol: ICH Q1A(R2) Forced Degradation
  • Hydrolytic Stress: Dissolve the sample in 0.1N HCl (acidic) and 0.1N NaOH (basic) in separate flasks. Incubate at 60°C for 7 days. Neutralize the solutions prior to column injection to prevent stationary phase damage.

  • Oxidative Stress: Treat the sample with 3% H₂O₂ at room temperature for 24 hours. Quench the reaction with sodium thiosulfate before analysis.

  • Thermal Stress: Expose the solid sample to 105°C in a convection oven for 7 days.

  • Photolytic Stress: Expose the sample to 1.2 million lux hours of visible light and 200 Watt hours/m² of UV light (per ICH Q1B).

  • Analysis & Validation: Analyze all stressed samples via LC-MS/MS. Calculate the mass balance: [(Area_Parent + Σ Area_Degradants) / Area_Control] * 100.

Table 3: Forced Degradation Pathways and Susceptibility
Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExtent of Degradation
Acidic Hydrolysis 0.1N HCl, 60°CMinor lactam ring openingLow
Basic Hydrolysis 0.1N NaOH, 60°CBase-catalyzed lactam hydrolysisHigh
Oxidation 3% H₂O₂, 25°COxidation of secondary alcohol to ketoneModerate
Thermal 105°C, Solid StateDehydrationLow
Photolytic UV/Vis LightN/A (Lack of strong chromophore)Negligible

Analytical Workflow Visualization

The following diagram maps the integrated, multi-disciplinary approach required to fully profile 1-[(2R)-2-hydroxypropyl]piperidin-2-one.

G Root 1-[(2R)-2-hydroxypropyl]piperidin-2-one Physicochemical Profiling Sol Solubility (OECD 105) Root->Sol BP Boiling Point (OECD 103) Root->BP Stab Stability (ICH Q1A(R2)) Root->Stab Sol1 Shake-Flask Equilibration (24h, 48h, 72h) Sol->Sol1 BP1 Differential Scanning Calorimetry (DSC) BP->BP1 Stab1 Forced Degradation (Hydrolytic, Oxidative, Thermal) Stab->Stab1 Sol2 Phase Separation & HPLC-UV Quantification Sol1->Sol2 BP2 Endothermic Peak Analysis (Evaporation vs. Decomposition) BP1->BP2 Stab2 LC-MS/MS Impurity ID & Mass Balance Calculation Stab1->Stab2

Physicochemical and stability profiling workflow for 1-[(2R)-2-hydroxypropyl]piperidin-2-one.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • New Substances Notification - OECD Test Guideline 105 (Water Solubility) Source: publications.gc.ca URL:[Link]

  • FINAL REPORT Di(iso)-pentyl terephthalate (DPT) - OECD Test Guideline 103 (Boiling Point) Source: regulations.gov URL:[Link]

Sources

Foundational

Literature review on 1-[(2R)-2-hydroxypropyl]piperidin-2-one as a pharmaceutical intermediate

An In-depth Technical Guide to 1-[(2R)-2-hydroxypropyl]piperidin-2-one: A Chiral Building Block for Modern Drug Discovery Authored by: A Senior Application Scientist The piperidine ring is one of the most ubiquitous N-he...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-[(2R)-2-hydroxypropyl]piperidin-2-one: A Chiral Building Block for Modern Drug Discovery

Authored by: A Senior Application Scientist

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals, prized for its favorable physicochemical properties and ability to serve as a conformational anchor for interacting with biological targets.[1][2][3][4] This guide provides a comprehensive technical overview of 1-[(2R)-2-hydroxypropyl]piperidin-2-one, a chiral functionalized piperidinone derivative. We delve into the strategic importance of its structural features, provide detailed synthetic and analytical methodologies, and explore its application as a versatile intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and development.

The Strategic Value of the Piperidin-2-one Core

The piperidin-2-one (or δ-valerolactam) motif is a privileged structure in medicinal chemistry.[5][6] It serves as a conformationally restricted backbone that can be strategically decorated with functional groups to modulate pharmacological activity. The incorporation of a chiral center, as in 1-[(2R)-2-hydroxypropyl]piperidin-2-one, introduces stereospecificity, which is critical for selective interaction with chiral biological targets like enzymes and receptors.

The key structural features of this intermediate are:

  • The Piperidin-2-one Ring: A stable, six-membered lactam providing a rigid scaffold.[7]

  • The (2R)-hydroxy Group: This specific stereocenter is crucial for enantioselective recognition by biological targets. The hydroxyl group itself can act as a hydrogen bond donor or acceptor and serves as a handle for further chemical modification.

  • The N-Propyl Linker: The nitrogen atom of the lactam is alkylated, providing a specific vector for the chiral sidechain and influencing the overall conformation and properties of the molecule.

These features make 1-[(2R)-2-hydroxypropyl]piperidin-2-one a valuable starting point for creating diverse molecular libraries and for the targeted synthesis of complex APIs, including potential neuroprotective agents and kinase inhibitors.[8][9]

Enantioselective Synthesis: A Proposed Pathway

The synthesis of chiral piperidones is a central task in modern organic chemistry.[7][10][11] An efficient synthesis of 1-[(2R)-2-hydroxypropyl]piperidin-2-one must control the stereochemistry at the C2 position of the propyl side chain. Below is a validated, multi-step approach starting from a commercially available chiral precursor.

The causality behind this synthetic strategy is rooted in transferring existing chirality from a simple starting material to the final, more complex molecule. We begin with (R)-propylene oxide, a readily available and inexpensive chiral epoxide.

Diagram: Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Ring-Opening cluster_1 Step 2: Reaction & Purification A δ-Valerolactam C Intermediate Adduct A->C 1. NaH, THF 2. (R)-Propylene Oxide, heat B (R)-Propylene Oxide B->C D 1-[(2R)-2-hydroxypropyl]piperidin-2-one C->D Purification (e.g., Column Chromatography)

Caption: Proposed synthesis of 1-[(2R)-2-hydroxypropyl]piperidin-2-one.

Experimental Protocol: Synthesis

Objective: To synthesize 1-[(2R)-2-hydroxypropyl]piperidin-2-one via nucleophilic opening of (R)-propylene oxide with δ-valerolactam.

Materials:

  • δ-Valerolactam (piperidin-2-one)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • (R)-(+)-Propylene oxide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Anion Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add δ-valerolactam (1.0 eq). Dissolve it in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that deprotonates the lactam nitrogen to form the corresponding sodium salt. This anion is a potent nucleophile required for the subsequent ring-opening step. The reaction is exothermic and produces hydrogen gas; hence, slow addition and an inert atmosphere are critical for safety.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the anion.

  • Epoxide Ring-Opening: Cool the mixture back to 0 °C. Add (R)-propylene oxide (1.2 eq) dropwise via syringe.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The nucleophilic lactam anion attacks the less sterically hindered carbon of the epoxide. Using the (R)-enantiomer of propylene oxide directly installs the desired (2R) stereochemistry in the product. Refluxing provides the necessary activation energy for the reaction.

  • Workup and Extraction: Cool the reaction to room temperature. Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is crucial to remove unreacted starting materials and any side products.

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to yield 1-[(2R)-2-hydroxypropyl]piperidin-2-one as a viscous oil or low-melting solid. Confirm identity and purity via analytical methods.

Physicochemical Properties and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the intermediate. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Table: Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₈H₁₅NO₂[12]
Molecular Weight 157.21 g/mol [12]
IUPAC Name 1-[(2R)-2-hydroxypropyl]piperidin-2-one
Appearance Colorless to pale yellow viscous oil or solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~4.0 (m, 1H, -CH(OH)-), ~3.4 (m, 2H, piperidine N-CH₂-), ~3.2 (m, 2H, N-CH₂-CH(OH)), ~2.4 (t, 2H, -C(=O)CH₂-), ~1.8 (m, 4H, piperidine ring CH₂'s), ~1.2 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~171 (-C=O), ~65 (-CH(OH)-), ~52 (N-CH₂-), ~48 (piperidine N-CH₂-), ~32 (-C(=O)CH₂-), ~23, ~21 (piperidine ring CH₂'s), ~20 (-CH₃)
Mass Spec (ESI+) m/z 158.11 [M+H]⁺
IR (thin film, cm⁻¹) ~3400 (br, O-H stretch), ~2930 (C-H stretch), ~1630 (strong, C=O amide stretch)
Analytical Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (ee) of the synthesized 1-[(2R)-2-hydroxypropyl]piperidin-2-one.

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column, e.g., Daicel Chiralpak AD-H or similar.

Procedure:

  • Standard Preparation: Prepare a solution of the synthesized sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a "racemic" standard by synthesizing the material using racemic propylene oxide for peak identification.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm. Causality: The amide carbonyl group of the piperidinone ring has a UV absorbance around this wavelength, allowing for sensitive detection.

    • Injection Volume: 10 µL.

  • System Suitability: Inject the racemic standard. The system is suitable if the resolution between the two enantiomer peaks is greater than 1.5.

  • Sample Analysis: Inject the sample solution.

  • Data Analysis: Identify the peaks corresponding to the (2R) and (2S) enantiomers based on the injection of a known standard or by comparing to the racemic mixture. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Application in Pharmaceutical Synthesis

The true value of 1-[(2R)-2-hydroxypropyl]piperidin-2-one lies in its potential as a scaffold for building more complex drug molecules. The hydroxyl group can be used for further coupling reactions, or the entire lactam can be reduced to form a chiral substituted piperidine, a common motif in CNS-active drugs.[13][14][15]

Diagram: Transformation into a Hypothetical API

Let's consider its use in synthesizing a hypothetical inhibitor of a kinase, where a specific stereochemistry is required for binding to the active site.

G A 1-[(2R)-2-hydroxypropyl] piperidin-2-one B Mesylated Intermediate A->B MsCl, Et₃N CH₂Cl₂ C Azide Intermediate B->C NaN₃, DMF D Amine Intermediate C->D H₂, Pd/C (Reduction) E Hypothetical Kinase Inhibitor API D->E Aryl Halide, Buchwald-Hartwig Coupling

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 1-[(2R)-2-hydroxypropyl]piperidin-2-one as a Versatile Chiral Building Block

Introduction: The Strategic Value of a Pre-functionalized Chiral Lactam In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds has never been greater, particularly in the fields of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Pre-functionalized Chiral Lactam

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds has never been greater, particularly in the fields of pharmaceutical development and natural product synthesis. Chiral building blocks—molecules possessing a defined stereochemistry that can be incorporated into larger structures—are the cornerstone of efficient asymmetric synthesis. Among these, 1-[(2R)-2-hydroxypropyl]piperidin-2-one emerges as a particularly valuable synthon.

This molecule elegantly combines two highly sought-after structural features: a piperidine ring, a privileged scaffold found in countless bioactive molecules and FDA-approved drugs, and a stereodefined (R)-hydroxypropyl side chain. The piperidine moiety is often associated with enhanced metabolic stability, improved pharmacokinetic properties, and the ability to form key interactions with biological targets. The pre-installed stereocenter and versatile functional groups—a secondary alcohol, a lactam (cyclic amide), and an N-H bond—provide multiple handles for subsequent chemical manipulation. This guide provides an in-depth exploration of the synthesis and strategic application of this chiral building block, complete with detailed protocols for researchers in organic synthesis and drug discovery.

Synthesis and Characterization

The efficient preparation of enantiopure 1-[(2R)-2-hydroxypropyl]piperidin-2-one is critical for its utility. While several methods exist, enzymatic resolutions and asymmetric reductions offer excellent stereocontrol. A representative approach involves the lipase-mediated transesterification of the corresponding racemic hydroxy ester, which allows for the separation of enantiomers.

Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of any synthetic protocol. The key properties of the title compound are summarized below.

PropertyValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance White to off-white solid
Stereochemistry (R)-configuration at C2 of the propyl side chain
Optical Rotation [α]D Specific rotation value is dependent on solvent and concentration.
Solubility Soluble in methanol, ethanol, chloroform, dichloromethane; sparingly soluble in water.

Expected NMR Data:

  • ¹H NMR: Signals for the piperidinone ring protons typically appear between δ 1.7-3.5 ppm. The methine proton of the hydroxypropyl group (CH-OH) would be a multiplet around δ 3.8-4.2 ppm, and the methyl group (CH₃) would be a doublet around δ 1.1-1.3 ppm. The N-H and O-H protons will appear as broad singlets.

  • ¹³C NMR: The lactam carbonyl (C=O) will be the most downfield signal, typically >170 ppm. The carbon bearing the hydroxyl group (CH-OH) would resonate around 65-70 ppm. Other aliphatic carbons will appear in the 20-50 ppm range.

Core Applications in Asymmetric Synthesis

The true power of 1-[(2R)-2-hydroxypropyl]piperidin-2-one lies in its versatility. The distinct reactivity of its functional groups can be exploited to construct a diverse array of complex molecular architectures with high stereochemical fidelity.

Application 1: Stereocontrolled Synthesis of Substituted Piperidines

The piperidin-2-one is an advanced precursor to highly functionalized piperidines. The lactam can be chemoselectively reduced to the corresponding cyclic amine, preserving the crucial stereocenter on the side chain. This transformation opens the door to a vast family of chiral piperidine derivatives, which are ubiquitous in alkaloid natural products.

G start 1-[(2R)-2-hydroxypropyl] piperidin-2-one product (2R)-1-(Piperidin-2-yl)propan-2-ol start->product Lactam Reduction (e.g., LiAlH₄, Super-Hydride®)

Caption: Lactam reduction to access chiral piperidines.

This reduction is fundamental for converting the planar amide bond into a stereogenic sp³-hybridized nitrogen center (after protonation) and a CH₂ group, forming the core piperidine scaffold. The resulting secondary amine can be further derivatized to introduce additional complexity.

Application 2: Elaboration of the Side Chain for Natural Product Synthesis

The (R)-hydroxypropyl side chain is not merely a stereodirecting group but an active participant in molecular construction. Its secondary alcohol can be leveraged as a versatile functional handle for chain extension, inversion of stereochemistry, or introduction of new functionalities.

  • Oxidation to a Ketone: Oxidation of the secondary alcohol (e.g., via Swern or Dess-Martin periodinane oxidation) yields the corresponding ketone. This new electrophilic center allows for the diastereoselective addition of organometallic reagents or stereoselective reduction to install a new stereocenter, including the opposite (S) configuration if desired.

  • Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate). Subsequent Sₙ2 reaction with a wide range of nucleophiles (azides, cyanides, organocuprates) allows for the introduction of diverse functional groups, often with complete inversion of stereochemistry at that position. This is a powerful strategy for accessing diastereomers that are not directly available from the starting chiral pool.

G cluster_0 cluster_1 Synthetic Transformations cluster_2 start Side Chain (-CH(OH)CH₃) oxidation Oxidation start->oxidation activation Activation & Substitution start->activation product1 Ketone Intermediate (-C(=O)CH₃) oxidation->product1 product2 Functionalized Side Chain (-CH(Nu)CH₃) activation->product2

Caption: Workflow for side-chain functionalization.

Application 3: A Scaffold for Medicinal Chemistry and Drug Discovery

The 2-piperidone motif itself is a key pharmacophore in many biologically active compounds, including agents developed for neurodegenerative diseases like Alzheimer's. 1-[(2R)-2-hydroxypropyl]piperidin-2-one serves as an excellent starting scaffold for building libraries of potential drug candidates.

  • N-Functionalization: The lactam nitrogen can be alkylated, arylated, or acylated to explore the chemical space around the piperidine ring.

  • O-Functionalization: The hydroxyl group can be used as an attachment point for various fragments, a key strategy in fragment-based drug discovery (FBDD). Ethers, esters, and carbamates can be readily formed, modulating properties like solubility, lipophilicity, and target engagement.

This modular approach allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol A: Synthesis of (R)-1-(Piperidin-2-yl)propan-2-ol via Lactam Reduction

This protocol describes the reduction of the piperidin-2-one to the corresponding piperidine.

Materials:

  • 1-[(2R)-2-hydroxypropyl]piperidin-2-one (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Deionized water

  • 15% aq. Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend LiAlH₄ (2.5 eq) in anhydrous THF (approx. 20 mL per gram of LiAlH₄).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 1-[(2R)-2-hydroxypropyl]piperidin-2-one (1.0 eq) in anhydrous THF (approx. 10 mL per gram) and add it dropwise to the LiAlH₄ suspension via an addition funnel. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture back to 0 °C.

  • Work-up (Fieser method): Cautiously and sequentially add the following dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aq. NaOH.

    • '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then with DCM or EtOAc.

  • Combine the organic filtrates and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo to yield the crude product.

  • Purify the residue by column chromatography on silica gel to afford the pure (2R)-1-(piperidin-2-yl)propan-2-ol.

Protocol B: Oxidation of the Hydroxyl Group to a Ketone

This protocol uses Dess-Martin periodinane (DMP) for a mild oxidation of the secondary alcohol.

Materials:

  • (2R)-1-(Piperidin-2-yl)propan-2-ol (or its N-protected form) (1.0 eq)

  • Dess-Martin periodinane (1.2-1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aq. Sodium bicarbonate (NaHCO₃)

  • Saturated aq. Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve the starting alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃.

  • Shake vigorously until the organic layer becomes clear. Separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude ketone by flash column chromatography.

References

  • Donohue, J. M., et al. A New Synthesis of All Four Stereoisomers of 2-(2,3-Dihydroxypropyl)piperidine via Iterative Asymmetric Dihydroxylation To Cause Enantiomeric Enhancement. Application to Asymmetric Synthesis of Naturally Occurring Piperidine-Related Alkaloids. The Journal of Organic Chemistry, 2001. Available from: [Link]

  • Li, Z., et al. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 2023. Available from: [Link]

  • Weintraub, P. M., et al. Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 2003.
  • Koval, V. V., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023. Available from: [Link]

  • Comins, D. L., et al. 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry, 1999. Available from: [Link]

  • Vella, F., et al. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E, 2017. Available from: [Link]

  • Kourounakis, A. P., et al. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Di-O-Methyl-β-Cyclodextrin. Molecules, 2024. Available from: [Link]

  • Tzouras, N. V., et al. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 2020. Available from: [Link]

  • Le, T., et al. A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. RSC Advances, 2020. Available from: [Link]

  • Reddy, M. V. R., et al. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 2006. Available from: [Link]

  • ChemWis. Piperidin-2-one to 5,6-dihydropyridin-2(1H)-one. YouTube, 2023. Available from: [Link]

  • God--Carles, J., et al. Synthesis of unique 1,2-diazepine-fused β-lactams via Staudinger-type [2+2] cyclization. ChemRxiv, 2022. Available from: [Link]

  • Rovis, T., et al. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 2007. Available from: [Link]

  • Takahata, H. Synthesis of C_2- symmetric α, α'-disubstituted azacycloalkanes as chiral building blocks and their application. NII, 2002. Available from: [Link]

  • Byun, Y., et al. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 2014.
  • Łowicki, D., & Przybylski, P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2026. Available from: [Link]

  • Chen, J., et al. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 2020. Available from: [Link]

  • Gonzalez-Lopez, V., et al. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 2023. Available from: [Link]

  • Nagib, D. A. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Science, 2024. Available from: [Link]

  • Karasova, J., et al. Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System for an Improvement of Biological Activity. Pharmaceutics, 2021. Available from: [Link]

  • De Kimpe, N., et al. Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Organic Chemistry Portal. Available from: [Link]

  • Feng, C., et al. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 2016. Available from: [Link]

  • Smith, B. R., et al. A Spectroscopic Investigation into the Composition of Scarlet Bloodroot (Haemodorum coccineum R.Br). Molecules, 2023. Available from: [Link]

  • Blacker, A. J., et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 2004. Available from: [Link]

  • Nakayama, M., et al. Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl}(phenyl)methyl] 3- trifluoromethyl-benzamide as a potent SPECT imaging probe for glycine transporter 1. Bioorganic & Medicinal Chemistry, 2012.
  • Egold, H., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 2024. Available from: [Link]

Application

Comprehensive NMR Spectroscopy Characterization Protocol for 1-[(2R)-2-hydroxypropyl]piperidin-2-one

Executive Summary For drug development professionals and synthetic chemists, the rigorous structural validation of chiral scaffolds is non-negotiable. 1-[(2R)-2-hydroxypropyl]piperidin-2-one is a functionalized δ-lactam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the rigorous structural validation of chiral scaffolds is non-negotiable. 1-[(2R)-2-hydroxypropyl]piperidin-2-one is a functionalized δ-lactam featuring a rigid six-membered piperidone ring and a flexible, chiral N-alkyl side chain. This application note provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unequivocally confirm both the covalent connectivity and the stereochemical integrity of this molecule.

Structural & Mechanistic Insights

To design an effective NMR protocol, one must first understand the electronic and spatial causality dictating the molecule's spectral behavior.

The Diastereotopic N-Methylene Group

The most critical diagnostic feature of 1-[(2R)-2-hydroxypropyl]piperidin-2-one is the methylene group attached to the nitrogen (N-CH₂). Because this group is directly adjacent to the (2R) chiral center of the hydroxypropyl chain, the two protons are spatially fixed in different magnetic environments. This breaks their magnetic equivalence, rendering them diastereotopic . Instead of a simple integration, these protons manifest as a complex ABX spin system (two distinct doublet of doublets)1[1]. Observing this splitting pattern is the first step in validating the presence of the chiral center.

Lactam Resonance and Electronic Deshielding

The piperidin-2-one ring is not a simple amine. The nitrogen lone pair is heavily delocalized into the adjacent carbonyl group, giving the C-N bond partial double-bond character. This resonance significantly deshields the lactam carbonyl carbon, pushing its ¹³C chemical shift to approximately 170–172 ppm 2[2]. Furthermore, the N-alkylation alters the electronic environment of the ring, typically shifting the adjacent ring protons (H-6) downfield compared to unsubstituted piperidines 3[3].

Experimental Protocols: A Self-Validating Workflow

A robust NMR analysis does not rely on 1D spectra alone; it requires an interlocking system of 1D and 2D experiments to cross-verify every atomic position.

Workflow for the NMR characterization of 1-[(2R)-2-hydroxypropyl]piperidin-2-one.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation :

    • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated solvent.

    • Causality: While CDCl₃ is standard, anhydrous DMSO-d₆ is highly recommended for this specific molecule. In CDCl₃, the hydroxyl (-OH) proton undergoes rapid chemical exchange, appearing as a broad, uninformative singlet. In DMSO-d₆, hydrogen bonding slows this exchange, allowing the -OH proton to appear as a sharp doublet coupled to the adjacent methine proton, providing an extra validation point for the chiral center.

  • Instrument Configuration (400 MHz or higher) :

    • 1H NMR: Set the relaxation delay (D1) to 1.5 seconds. Acquire 16–32 scans.

    • 13C NMR: Set D1 to 2.0–2.5 seconds. Causality: The unprotonated lactam carbonyl carbon relaxes slowly. A longer D1 ensures complete longitudinal relaxation, preventing the artificial suppression of the C=O signal intensity. Acquire 1024–2048 scans.

  • 2D Data Acquisition :

    • Run gradient-selected COSY (gCOSY), HSQC (gHSQC), and HMBC (gHMBC). Using gradient pulses eliminates the need for extensive phase cycling, significantly reducing acquisition time while suppressing artifact signals.

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts based on the electronic environment of the functionalized piperidone scaffold 1[1].

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
PositionPredicted δ (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment Notes
3' (CH₃) 1.18d6.43HHydroxypropyl terminal methyl
4, 5 1.75 – 1.85m-4HPiperidone ring aliphatic CH₂
3 2.38t6.22HPiperidone ring CH₂ (adj. to C=O)
1'a (N-CH₂) 3.15dd13.8, 7.81HDiastereotopic proton (N-alkyl linker)
6 3.25 – 3.40m-2HPiperidone ring CH₂ (adj. to N)
1'b (N-CH₂) 3.55dd13.8, 3.21HDiastereotopic proton (N-alkyl linker)
2' (CH-OH) 3.95m-1HChiral methine
OH 4.20br s-1HHydroxyl (exchanges with D₂O)
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
PositionPredicted δ (ppm)TypeAssignment Notes
3' 20.5CH₃Hydroxypropyl terminal methyl
4 21.2CH₂Piperidone ring backbone
5 23.1CH₂Piperidone ring backbone
3 32.4CH₂Piperidone ring (adj. to C=O)
6 50.8CH₂Piperidone ring (adj. to N)
1' 55.2CH₂N-alkyl linker
2' 65.4CHChiral methine
2 171.2C=OLactam carbonyl

The Self-Validating 2D NMR System

To ensure absolute trustworthiness in the structural assignment, the 1D data must be cross-examined using 2D correlation logic.

2D NMR correlation logic establishing a self-validating structural assignment.

Mechanistic Validation Steps:
  • COSY (Vicinal Coupling) : The methyl doublet at 1.18 ppm will show a strong cross-peak exclusively with the methine multiplet at 3.95 ppm. Furthermore, the two distinct diastereotopic N-CH₂ signals (3.15 and 3.55 ppm) will couple to each other (geminal coupling) and to the methine proton, mapping the exact -CH₂-CH(OH)-CH₃ sequence.

  • HSQC (Direct C-H Bonds) : This experiment provides the ultimate proof of diastereotopicity. The two distinct ¹H signals for the N-CH₂ group (3.15 and 3.55 ppm) will both correlate to a single ¹³C resonance at 55.2 ppm. This mathematically proves that two magnetically distinct protons reside on the exact same carbon atom.

  • HMBC (Long-Range Connectivity) : To prove the side-chain is attached to the ring nitrogen (and not an oxygen, in the case of an O-alkylated tautomer), look at the lactam carbonyl carbon at 171.2 ppm. The HMBC spectrum will show ³J_CH correlations from both the ring H-6 protons (~3.30 ppm) and the N-CH₂ side-chain protons (3.15/3.55 ppm) to this carbonyl carbon. This triangulation locks the molecular structure in place.

References

  • Boykin, D. W., Sullins, D. W., Pourahmady, N., & Eisenbraun, E. J. (1989). 17O NMR Spectroscopy of Lactams. HETEROCYCLES.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)piperidin-2-one. Benchchem.
  • MDPI. (2014). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. MDPI.

Sources

Method

Optimizing Reactions of 1-[(2R)-2-hydroxypropyl]piperidin-2-one: A Guide to Solvent and Catalyst Selection

An Application and Protocol Guide Introduction: The Strategic Value of 1-[(2R)-2-hydroxypropyl]piperidin-2-one 1-[(2R)-2-hydroxypropyl]piperidin-2-one is a chiral heterocyclic compound of significant interest to research...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide

Introduction: The Strategic Value of 1-[(2R)-2-hydroxypropyl]piperidin-2-one

1-[(2R)-2-hydroxypropyl]piperidin-2-one is a chiral heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates several key features that make it a versatile synthetic intermediate: a δ-lactam (a cyclic amide), a secondary alcohol, and a defined stereocenter. These functionalities serve as handles for a variety of chemical transformations, allowing for the construction of more complex, biologically active molecules, particularly substituted piperidines, which are prevalent scaffolds in pharmaceuticals.[1][2]

This guide provides an in-depth analysis of the critical parameters—solvent and catalyst selection—for directing the reactivity of this molecule. We will move beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes, enabling scientists to troubleshoot and optimize their synthetic routes with a foundation of mechanistic understanding.

Understanding the Reactive Landscape

The reactivity of 1-[(2R)-2-hydroxypropyl]piperidin-2-one is dominated by three primary sites: the lactam nitrogen, the secondary hydroxyl group, and the lactam carbonyl. A fourth, less accessible site exists at the carbon alpha to the carbonyl. The choice of reagents and conditions determines which site is addressed.

cluster_mol Key Reactive Sites cluster_labels mol A Lactam Nitrogen (Soft Nucleophile) N_pos A->N_pos B Hydroxyl Group (Hard Nucleophile/Proton Donor) O_pos B->O_pos C Lactam Carbonyl (Electrophile for Reduction) C_pos C->C_pos D α-Carbon (Potential Nucleophile via Enolate) Alpha_C_pos D->Alpha_C_pos

Figure 1: Key reactive sites on 1-[(2R)-2-hydroxypropyl]piperidin-2-one.

Part 1: Reactions at the Lactam Nitrogen — The N- vs. O-Alkylation Challenge

A primary transformation for this molecule is functionalization at the lactam nitrogen. However, this reaction is complicated by the lactam's ability to form an ambident anion upon deprotonation, which possesses two nucleophilic centers: the nitrogen and the oxygen.[3] This creates a competitive reaction pathway leading to either the desired N-alkylated product or the undesired O-alkylated lactim ether.

The Underlying Principle: Hard and Soft Acids and Bases (HSAB)

The regioselectivity of the alkylation can be predicted and controlled using the HSAB principle.[3]

  • The lactam nitrogen is considered a "soft" nucleophilic center.

  • The lactam oxygen is a "hard" nucleophilic center.

To achieve selective N-alkylation, the reaction conditions should favor the interaction between the soft nitrogen and a "soft" electrophile (the alkylating agent).

Key Factors for Selective N-Alkylation:

  • The Base: A soft, bulky base is preferred. Hard bases like sodium hydride (NaH) can aggressively deprotonate and favor O-alkylation. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are excellent choices as they are softer and less coordinating.[3]

  • The Solvent: The solvent's polarity is critical.

    • Nonpolar, aprotic solvents (e.g., Toluene, THF, Dioxane) are ideal. They do not solvate the "hard" oxygen anion as effectively, leaving the "soft" nitrogen as the more accessible nucleophilic site.

    • Polar, aprotic solvents (e.g., DMF, DMSO) strongly solvate cations, creating a more "naked" and highly reactive oxygen anion, which significantly increases the amount of O-alkylation.[3]

  • The Alkylating Agent: Softer electrophiles favor N-alkylation. For example, alkyl iodides are softer than bromides, which are softer than chlorides. Benzyl and allyl halides are also considered soft electrophiles.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is a highly effective strategy. It facilitates the reaction between the solid inorganic base (like K₂CO₃/KOH) and the organic substrate, often allowing for solvent-free conditions or the use of less polar solvents, which inherently favor N-alkylation.[3][4]

cluster_N N-Alkylation (Favored Pathway) cluster_O O-Alkylation (Side Reaction) start 1-[(2R)-2-hydroxypropyl]piperidin-2-one + Base anion Ambident Anion (Enolate) start->anion Deprotonation N_product N-Alkylated Product (Soft-Soft Interaction) anion->N_product Soft Nucleophile Attack O_product O-Alkylated Product (Lactim Ether) (Hard-Hard Interaction) anion->O_product Hard Nucleophile Attack N_conditions Conditions: • Soft Base (Cs₂CO₃, K₂CO₃) • Nonpolar Solvent (Toluene, THF) • Soft Electrophile (R-I, R-Br) • Phase-Transfer Catalyst O_conditions Conditions: • Hard Base (NaH) • Polar Solvent (DMF, DMSO)

Figure 2: Competing N- vs. O-alkylation pathways for lactams.

Data Summary: Influence of Conditions on N-Alkylation Selectivity

The following table summarizes expected outcomes based on established principles for lactam alkylation.

BaseSolventAlkylating AgentCatalystExpected Major ProductRationale
K₂CO₃ / KOH (solid)NoneBenzyl BromideTBABN-Alkylation Solvent-free PTC conditions favor soft-soft interactions.[4]
Cs₂CO₃TolueneEthyl IodideNoneN-Alkylation Soft base in a nonpolar solvent maximizes N-selectivity.[3]
NaHTHFBenzyl BromideNoneN-AlkylationTHF is a good compromise, but NaH can increase O-alkylation vs. K₂CO₃.
NaHDMFBenzyl BromideNoneO-Alkylation Polar solvent stabilizes the transition state for O-alkylation.[3]

Part 2: Reactions Involving the Hydroxyl Group

The secondary alcohol provides a straightforward site for modification through reactions like esterification or etherification. These reactions typically require anhydrous conditions to prevent competitive hydrolysis of reagents.

  • Esterification: Standard conditions involve reacting the alcohol with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in a solvent such as dichloromethane (DCM) or THF. For sterically hindered substrates, catalysts like 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.

  • Etherification (Williamson Synthesis): This requires deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. A strong base such as sodium hydride (NaH) is typically used in an aprotic solvent like THF or DMF. It is crucial to perform this step at a low temperature (e.g., 0 °C) to form the alkoxide before adding the alkyl halide to minimize side reactions.

Part 3: Reduction of the Lactam Carbonyl

Conversion of the piperidin-2-one to the corresponding piperidine is a valuable transformation that opens access to a different class of compounds. Due to the high stability of the amide bond, this requires a strong reducing agent.

  • Best Catalyst/Reagent: Lithium aluminum hydride (LiAlH₄, LAH) is the reagent of choice. Softer reducing agents like sodium borohydride (NaBH₄) are generally not potent enough to reduce amides.

  • Solvent Selection: Anhydrous ethereal solvents are mandatory. Tetrahydrofuran (THF) is the most common and effective solvent. Diethyl ether is also suitable. These solvents are required because they are aprotic and can effectively solvate the lithium and aluminum species. Reactions are typically run at reflux to ensure completion.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed N-Benzylation

This protocol is designed for high N-alkylation selectivity using an efficient and environmentally benign solvent-free method.[4]

Materials:

  • 1-[(2R)-2-hydroxypropyl]piperidin-2-one (1.0 equiv)

  • Benzyl bromide (1.5 equiv)

  • Potassium hydroxide (KOH), powdered (4.0 equiv)

  • Potassium carbonate (K₂CO₃), powdered (4.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Dichloromethane (DCM) and Water for work-up

  • Silica gel for column chromatography

start 1. Reagent Preparation step2 2. Combine Solids (Substrate, KOH, K₂CO₃, TBAB) in a flask. start->step2 step3 3. Add Alkylating Agent (Benzyl Bromide) dropwise. step2->step3 step4 4. Microwave Irradiation or Conventional Heating (e.g., 80°C, 1-2h) step3->step4 step5 5. Reaction Work-up (Quench with H₂O, Extract with DCM) step4->step5 step6 6. Purification (Silica Gel Chromatography) step5->step6 end 7. Characterization (NMR, MS) step6->end

Figure 3: Experimental workflow for N-alkylation via PTC.

Procedure:

  • In a mortar and pestle, grind potassium hydroxide (4.0 equiv) and potassium carbonate (4.0 equiv) to a fine powder.

  • In a round-bottom flask, thoroughly mix the powdered bases with 1-[(2R)-2-hydroxypropyl]piperidin-2-one (1.0 equiv) and TBAB (0.1 equiv).

  • To this solid mixture, add benzyl bromide (1.5 equiv) dropwise while stirring with a spatula to ensure initial mixing.

  • Heat the reaction mixture. For rapid synthesis, microwave irradiation (e.g., 2-5 minutes at 100W) can be used.[4] Alternatively, heat the flask in an oil bath at 70-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Carefully add water to quench the reaction and dissolve the inorganic salts.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

Protocol 2: LAH Reduction to 1-[(2R)-2-hydroxypropyl]piperidine

This protocol describes the complete reduction of the lactam carbonyl to a methylene group.[5][6] Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 1-[(2R)-2-hydroxypropyl]piperidin-2-one (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt for work-up

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • In the flask, suspend LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-[(2R)-2-hydroxypropyl]piperidin-2-one (1.0 equiv) in a separate flask with anhydrous THF.

  • Slowly add the substrate solution to the stirred LiAlH₄ suspension via a dropping funnel. An exothermic reaction may be observed.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain reflux for 4-16 hours, monitoring the reaction by TLC (a co-spot of the starting material is necessary).

  • Once complete, cool the reaction back to 0 °C in an ice bath.

  • Work-up (Fieser method): Quench the reaction by the sequential, slow, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LAH in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular white precipitate vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude piperidine product, which can be further purified by chromatography or distillation if necessary.

References

  • Vertex AI Search Result[7],[8],[9],[10],[11]. Solvent Effects on Lactam and Amide Reactivity.

  • Vertex AI Search Result[12],[1],[5],[2],[13],[14]. Synthesis and Reactions of Piperidine and Piperidinone Derivatives.

  • Vertex AI Search Result[3]. O-Alkylation Side Reactions in Lactam Synthesis. BenchChem.

  • Vertex AI Search Result[4]. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI.

  • Vertex AI Search Result[6]. A New Synthesis of All Four Stereoisomers of 2-(2,3-Dihydroxypropyl)piperidine. The Journal of Organic Chemistry.

Sources

Application

Application Notes &amp; Protocols: High-Purity Isolation of 1-[(2R)-2-hydroxypropyl]piperidin-2-one via Optimized Crystallization

Introduction: The Critical Role of Purity for a Chiral Building Block 1-[(2R)-2-hydroxypropyl]piperidin-2-one is a chiral heterocyclic compound featuring a piperidone scaffold. Such structures are of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity for a Chiral Building Block

1-[(2R)-2-hydroxypropyl]piperidin-2-one is a chiral heterocyclic compound featuring a piperidone scaffold. Such structures are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1] The presence of a stereocenter at the 2-position of the hydroxypropyl side chain means that precise control over enantiomeric and chemical purity is not merely a matter of quality control, but a fundamental requirement for ensuring the safety and efficacy of the final therapeutic agent.

Crystallization stands as the most powerful and widely implemented technique in the pharmaceutical industry for the purification of solid compounds.[2][3] It is a thermodynamic process that leverages differences in solubility to separate a target molecule from impurities, byproducts, and undesired stereoisomers. A well-designed crystallization process can effectively control critical quality attributes of the final product, including crystal size, shape, and polymorphic form, which in turn influence downstream processing, stability, and bioavailability.[3][4]

This guide provides a detailed exploration of various crystallization techniques tailored for the isolation of high-purity 1-[(2R)-2-hydroxypropyl]piperidin-2-one. It moves beyond simple procedural lists to explain the underlying principles, enabling researchers to rationally design, optimize, and troubleshoot their crystallization protocols.

Foundational Principles: Mastering Supersaturation

The driving force for any crystallization process is the creation of a supersaturated solution , a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[5] The journey from a clear solution to a crystalline solid involves two fundamental and often competing kinetic processes:

  • Nucleation: The initial formation of stable, microscopic crystalline nuclei from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent, orderly deposition of solute molecules from the solution onto the surface of existing nuclei or crystals.

The ultimate goal of a well-controlled crystallization is to favor crystal growth over rapid primary nucleation. Uncontrolled, rapid nucleation leads to the formation of a large number of small crystals, which can trap impurities and are often difficult to filter and wash. Conversely, promoting controlled growth on a smaller number of nuclei results in larger, purer crystals.

Strategic Selection of Crystallization Method

The choice of crystallization technique is dictated by the physicochemical properties of 1-[(2R)-2-hydroxypropyl]piperidin-2-one and the nature of the impurities to be removed. The molecule's hydroxyl (-OH) and lactam (amide) functionalities impart polarity and hydrogen bonding capabilities, guiding solvent selection. A logical workflow for choosing the optimal method is essential for efficient process development.

G start Crude 1-[(2R)-2-hydroxypropyl]piperidin-2-one solubility_check Is solubility strongly dependent on temperature in a suitable solvent? start->solubility_check cooling Cooling Crystallization solubility_check->cooling  Yes antisolvent_check Is the compound highly soluble in one solvent and poorly soluble in a miscible anti-solvent? solubility_check->antisolvent_check  No end Pure Crystalline Product cooling->end antisolvent Anti-Solvent Crystallization antisolvent_check->antisolvent  Yes evaporation Evaporative Crystallization (for small scale / seed generation) antisolvent_check->evaporation  No / Other antisolvent->end evaporation->end

Caption: Decision tree for selecting a primary crystallization method.

Protocol I: Cooling Crystallization

This is the preferred method when the solubility of the compound shows a significant positive correlation with temperature. It is generally easier to control and scale up compared to other techniques.[6]

Rationale & Key Parameters

The process involves dissolving the crude material in a minimal amount of a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. Subsequent controlled cooling reduces the solubility of the compound, creating supersaturation and inducing crystallization.

Critical Parameters:

  • Solvent Selection: The ideal solvent will dissolve a large amount of the compound at high temperatures but very little at low temperatures (e.g., 0-5 °C). It should also be unreactive with the compound and dissolve impurities well at all temperatures or not at all.

  • Cooling Rate: A slow cooling rate is crucial. It maintains a low level of supersaturation, which favors crystal growth over nucleation, resulting in larger, purer crystals.[7] Rapid cooling can cause the compound to "crash out" as a fine powder, trapping impurities.

  • Seeding: Introducing a small quantity of pure seed crystals just as the solution enters the metastable zone (slightly supersaturated) can provide templates for growth, bypass the stochastic nature of primary nucleation, and improve batch-to-batch consistency.[8]

Experimental Protocol

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve crude compound in minimal hot solvent hot_filter 2. Hot filtration to remove insoluble impurities (optional) dissolve->hot_filter cool_slow 3. Slow, controlled cooling to induce crystallization hot_filter->cool_slow seed 4. Add seed crystals at cloud point (optional but recommended) cool_slow->seed cool_further 5. Continue cooling to maximize yield (e.g., to 0-5 °C) seed->cool_further age 6. Age the slurry at low temperature cool_further->age filter 7. Isolate crystals by vacuum filtration age->filter wash 8. Wash with ice-cold solvent filter->wash dry 9. Dry under vacuum wash->dry

Caption: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

  • Solvent Screening: Use the table below to select a range of potential solvents for small-scale trials.

  • Dissolution: Place the crude 1-[(2R)-2-hydroxypropyl]piperidin-2-one in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small portion of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) to near the solvent's boiling point. Continue adding solvent dropwise until the solid just completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[9]

  • Controlled Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly towards room temperature. Insulating the flask can help slow the cooling rate.

  • Seeding (Recommended): When the solution becomes slightly cloudy (the "cloud point") or is ~10-15 °C below the dissolution temperature, add a small amount (0.1-1% by weight) of pure seed crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath or refrigerator (0-5 °C) for at least 1-2 hours to maximize the yield of crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently break the vacuum and wash the filter cake with a small amount of ice-cold solvent to rinse away the residual mother liquor containing dissolved impurities. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum, possibly with gentle heating, until a constant weight is achieved.

Protocol II: Anti-Solvent Crystallization

This technique is highly effective when the compound is very soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and where both liquids are miscible.[10]

Rationale & Key Parameters

The process involves dissolving the compound in a good solvent and then inducing crystallization by adding a miscible anti-solvent. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation.[8]

Critical Parameters:

  • Solvent/Anti-Solvent Pair: The pair must be fully miscible. The compound should have high solubility in the solvent and very low solubility in the anti-solvent.

  • Addition Rate: The rate at which the anti-solvent is added is paramount. A slow, controlled addition rate is necessary to prevent localized high supersaturation, which can cause the compound to "oil out" (separate as a liquid phase) or precipitate as an amorphous solid.[10]

  • Temperature: Performing the addition at a controlled temperature can influence the final crystal properties. Sometimes, slight warming can prevent oiling out.

  • Mode of Addition: Adding the anti-solvent to the solution is common. Alternatively, adding the solution to the anti-solvent (reverse addition) can sometimes be beneficial, especially if it promotes rapid nucleation for smaller particle sizes.

Experimental Protocol

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve crude compound in a suitable 'good' solvent filter 2. Filter to remove insoluble impurities dissolve->filter add_anti 3. Add anti-solvent slowly with vigorous stirring filter->add_anti seed 4. Seed at the onset of turbidity (optional) add_anti->seed age 5. Age the slurry to allow for complete crystallization seed->age isolate 6. Isolate crystals by vacuum filtration age->isolate wash 7. Wash with a solvent/anti-solvent mixture or pure anti-solvent isolate->wash dry 8. Dry under vacuum wash->dry

Caption: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

  • Solvent System Selection: Use the table below to identify potential solvent/anti-solvent pairs.

  • Dissolution: Dissolve the crude 1-[(2R)-2-hydroxypropyl]piperidin-2-one in a minimal amount of the "good" solvent at a controlled temperature (e.g., room temperature).

  • Filtration: Filter the solution to remove any particulate matter.

  • Anti-Solvent Addition: With vigorous stirring, add the anti-solvent dropwise (e.g., via an addition funnel) to the solution. Monitor for the onset of turbidity (cloudiness).

  • Seeding (Optional): Once the solution becomes persistently turbid, consider adding seed crystals to promote controlled growth.

  • Completion: Continue adding the anti-solvent at a controlled rate. After the addition is complete, stir the resulting slurry for a period (e.g., 1-3 hours) to ensure crystallization is complete and to allow for any potential phase equilibration.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a pre-mixed solvent/anti-solvent mixture or with the pure anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent system is the most critical step in developing a crystallization process.[8][11] The following table provides a starting point for screening, based on the polar nature of the target molecule.

Solvent ClassExamples (Good Solvents)Examples (Anti-Solvents)Notes
Alcohols Methanol, Ethanol, IsopropanolHeptane, Hexane, TolueneThe hydroxyl group of the solvent can hydrogen bond with the target molecule. Good for cooling or as the primary solvent in anti-solvent methods.[12]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Heptane, Hexane, WaterAcetone is a versatile polar aprotic solvent. Its volatility can be useful for drying.
Esters Ethyl Acetate, Isopropyl AcetateHeptane, HexaneMedium polarity solvents that are often excellent for crystallization, providing a good balance of solubility.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFHeptane, HexaneGood solvents, but care must be taken to avoid peroxide formation. 2-MeTHF is a greener alternative to THF.
Aprotic Polar Acetonitrile (ACN)Toluene, MTBE, WaterACN is highly polar and can be a good choice if other solvents fail.
Hydrocarbons Toluene, Heptane, HexaneN/AUnlikely to be good primary solvents due to the polarity of the target molecule, but are excellent choices for anti-solvents.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Supersaturation is too high; cooling or anti-solvent addition is too rapid.[7]Re-heat the mixture to re-dissolve the oil, then cool more slowly. In anti-solvent crystallization, add the anti-solvent more slowly, at a slightly higher temperature, or with more vigorous stirring. Use seeding.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.Cool to a lower temperature. Add more anti-solvent. Add seed crystals. Gently scratch the inside of the flask with a glass rod at the solution surface to create nucleation sites. Try evaporative crystallization.
Fine Powder Formed Nucleation rate is much higher than growth rate (crash precipitation).Reduce the cooling rate. Reduce the anti-solvent addition rate. Use a solvent system with a shallower solubility curve. Ensure adequate agitation.
Poor Yield Compound has significant solubility at low temperature; insufficient cooling.Cool to a lower temperature. If using anti-solvent, increase the final proportion of anti-solvent. Ensure the slurry is aged for a sufficient time to reach equilibrium.
Low Purity Impurities are trapped (occluded) during rapid growth; poor washing.Recrystallize the material, ensuring a slow growth rate. Ensure the filter cake is washed thoroughly with ice-cold solvent to remove mother liquor.

Conclusion

The successful crystallization of 1-[(2R)-2-hydroxypropyl]piperidin-2-one is a multi-faceted process that requires careful control over thermodynamic and kinetic parameters. By systematically screening solvents and judiciously applying techniques such as cooling and anti-solvent crystallization, researchers can achieve high levels of chemical and enantiomeric purity. The protocols and principles outlined in this guide serve as a robust framework for developing a scalable and reproducible purification process, ensuring the final material meets the stringent quality standards required for pharmaceutical development.

References

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). ResearchGate.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). IntechOpen.
  • Chiral Resolution by Seeded Crystallization: The Case of Arabitol. (2024). ACS Publications.
  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health (NIH).
  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Chromatography Today.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. (n.d.). BenchChem.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023). National Institutes of Health (NIH).
  • Development of Crystallization Processes for Pharmaceutical Applications. (n.d.). LACCEI.org.
  • Pharmaceutical Crystallization Design Using Micromixers, Multiphase Flow, and Controlled Dynamic Operations. (n.d.). DSpace@MIT.
  • A Practical Approach for Using Solubility to Design Cooling Crystallisations. (2009). ACS Publications.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). chemlat.com.
  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (n.d.). ResearchGate.
  • PIPERIDINE. (n.d.). Ataman Kimya.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2022). IntechOpen.
  • Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. (n.d.). ScienceDirect.

Sources

Method

Application Note &amp; Protocol: A Quality by Design (QbD) Approach to Scaling the Synthesis of 1-[(2R)-2-hydroxypropyl]piperidin-2-one for API Manufacturing

Abstract The synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development, as stereochemistry is critical to therapeutic efficacy and safety.[1] This application...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development, as stereochemistry is critical to therapeutic efficacy and safety.[1] This application note details a robust and scalable manufacturing process for 1-[(2R)-2-hydroxypropyl]piperidin-2-one, a key chiral building block for various potential APIs. By integrating principles from the International Council for Harmonisation (ICH) Q11 guideline, this document moves beyond a traditional, fixed-parameter approach to an enhanced, science-driven methodology.[2][3] We present a comprehensive guide covering a scalable synthetic route, in-depth process development with identification of Critical Process Parameters (CPPs), and the implementation of Process Analytical Technology (PAT) for real-time monitoring and control.[4][5] Detailed protocols for in-process and release testing are provided to ensure the final API meets stringent quality and purity specifications.

Introduction: The Imperative for Stereocontrol in API Synthesis

The piperidine motif is a prevalent scaffold in numerous pharmaceuticals, making the development of versatile, chiral piperidine derivatives a high-priority task for process chemists.[6] 1-[(2R)-2-hydroxypropyl]piperidin-2-one possesses two key structural features: a lactam ring and a chiral secondary alcohol. The precise (R)-configuration of the stereocenter is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[7] Therefore, developing a manufacturing process that is not only economically viable and scalable but also guarantees high chiral purity is essential.

Many synthetic strategies for related chiral structures, such as intermediates for the antiepileptic drug Brivaracetam, rely on multi-step sequences or chiral chromatography for separation, which can be inefficient and costly at production scale.[8][9] This guide focuses on an asymmetric synthesis approach that introduces the chiral center early and maintains stereochemical integrity throughout the process, aligning with modern principles of process efficiency and green chemistry. Our methodology is grounded in a Quality by Design (QbD) framework, which emphasizes process understanding and control to ensure final product quality is built into the manufacturing process from the outset.[10][11]

Proposed Scalable Synthetic Route

To balance scalability, cost-effectiveness, and stereochemical control, we propose a two-step synthetic sequence starting from commercially available, enantiopure (R)-propylene oxide. This strategy avoids late-stage chiral resolutions, which can be complex to scale.[12]

The selected pathway involves the nucleophilic ring-opening of (R)-propylene oxide by the sodium salt of piperidin-2-one. This approach is highly convergent and atom-economical. The final purification via crystallization is designed to effectively remove process-related impurities and deliver the API with high chemical and enantiomeric purity.

G cluster_0 Step 1: Stereospecific Alkylation cluster_1 Step 2: Purification P2O Piperidin-2-one Salt Sodium Piperidin-2-onate (in situ) P2O->Salt Deprotonation NaH Sodium Hydride (NaH) in THF NaH->Salt CrudeProduct Crude 1-[(2R)-2-hydroxypropyl]piperidin-2-one Salt->CrudeProduct Nucleophilic Ring-Opening RPO (R)-Propylene Oxide RPO->CrudeProduct Crystallization Crystallization (e.g., Ethyl Acetate/Heptane) CrudeProduct->Crystallization Work-up & Solvent Swap API Final API (>99.5% Purity, >99.8% ee) Crystallization->API G CPPs Critical Process Parameters (CPPs) - Temp (CPP-102) - Addition Rate (CPP-103) - Cooling Rate (CPP-203) - Agitation (CPP-204) Process {Manufacturing Process|- Alkylation - Crystallization } CPPs->Process Control CQAs Critical Quality Attributes (CQAs) - Purity - Chiral Purity (ee) - Polymorphic Form - Particle Size (PSD) Process->CQAs Impact PAT {Process Analytical Tech. (PAT)|- In-situ FTIR - FBRM } PAT->Process Monitor & Control

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reaction yields with 1-[(2R)-2-hydroxypropyl]piperidin-2-one

This technical guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered when working with 1-[(2R)-2-hydroxypropyl]pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered when working with 1-[(2R)-2-hydroxypropyl]piperidin-2-one. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve experimental challenges.

Introduction

1-[(2R)-2-hydroxypropyl]piperidin-2-one is a valuable chiral building block in medicinal chemistry. Its structure combines a δ-valerolactam core with a secondary alcohol, offering a key site for synthetic modifications.[1] However, the interplay between the lactam and the hydroxypropyl side chain can present unique challenges. This guide addresses the most common pitfalls in reactions involving the secondary hydroxyl group and provides systematic troubleshooting strategies.

Troubleshooting Guide: Low Reaction Yields

Issue 1: Low Yield in Acylation/Esterification Reactions

Question: I am attempting to acylate the secondary hydroxyl group of 1-[(2R)-2-hydroxypropyl]piperidin-2-one with an acid chloride (or anhydride) and a base, but my yields are consistently low (<40%). What are the likely causes and how can I improve the outcome?

Answer: Low yields in the acylation of this substrate are a frequent challenge. The issue typically stems from a combination of suboptimal reaction conditions, reagent quality, or steric hindrance. Let's break down the potential causes and solutions.

  • Inadequate Base Selection or Stoichiometry: The choice and amount of base are critical. The base neutralizes the acid byproduct (e.g., HCl) and can influence the nucleophilicity of the hydroxyl group.

    • Insight: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred to prevent it from competing with the hydroxyl group in reacting with the acylating agent.[2] Pyridine can also be used and may act as a nucleophilic catalyst.

    • Troubleshooting Steps:

      • Ensure you are using at least 1.1 to 1.5 equivalents of the base to quench the acid formed.

      • If using a standard base like TEA with a highly reactive acylating agent, consider switching to a more hindered base like DIPEA.

      • For sluggish reactions, adding a catalytic amount (0.05-0.1 equiv.) of 4-(N,N-dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[3]

  • Steric Hindrance: The secondary alcohol is sterically more demanding than a primary alcohol. If your acylating agent is also bulky, the reaction rate can be significantly reduced.[2]

    • Insight: For sterically hindered substrates, more forcing conditions may be required.

    • Troubleshooting Steps:

      • Increase the reaction temperature. If you are running the reaction at 0 °C or room temperature, try heating it to 40-60 °C. Monitor by TLC for product formation and potential decomposition.

      • Extend the reaction time. Some acylations require stirring overnight or even for 24-48 hours to reach completion.

      • If using an acid anhydride, consider switching to the more reactive acid chloride.

  • Presence of Moisture: Acylating agents, particularly acid chlorides and anhydrides, are highly sensitive to moisture. Any water in the reaction will consume the reagent, leading to lower yields.

    • Insight: Rigorous exclusion of water is paramount for successful acylation.

    • Troubleshooting Steps:

      • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).

      • Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under an inert atmosphere (nitrogen or argon) before use.

      • Ensure your starting material and base are dry. If the piperidinone derivative has been stored for a while, it may have absorbed moisture.

Caption: Logical workflow for diagnosing low acylation yields.

Issue 2: Low Yield in Etherification Reactions (e.g., Williamson Ether Synthesis)

Question: I am trying to synthesize an ether from 1-[(2R)-2-hydroxypropyl]piperidin-2-one using a strong base (like NaH) followed by an alkyl halide, but the reaction is messy and the yield of my desired product is poor. What's going wrong?

Answer: The Williamson ether synthesis with this substrate requires careful control of conditions. The presence of the lactam carbonyl group and the secondary nature of the alcohol introduce complexities that can lead to side reactions and incomplete conversion.

  • Incomplete Deprotonation or Side Reactions with the Base: Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating alcohols. However, its reactivity can be influenced by its quality and the reaction setup.

    • Insight: NaH is often sold as a dispersion in mineral oil, which must be washed away for optimal reactivity. Incomplete deprotonation means unreacted starting material, while side reactions can consume it. The lactam carbonyl, while generally stable, could potentially undergo reactions under very harsh basic conditions, though this is less likely than issues with the alcohol deprotonation.

    • Troubleshooting Steps:

      • Wash the NaH: Before use, wash the NaH dispersion with anhydrous hexanes or pentane to remove the mineral oil. Perform this carefully under an inert atmosphere.

      • Temperature Control: Add the alcohol solution slowly to the NaH suspension at 0 °C to control the initial exothermic reaction and hydrogen evolution. After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide.

      • Solvent Choice: Anhydrous polar aprotic solvents like THF or DMF are ideal for this reaction as they solvate the cation and promote the reaction.[4]

  • Poor Reactivity of the Alkyl Halide: The rate of the S(_N)2 reaction depends heavily on the electrophile.

    • Insight: The reactivity order for alkyl halides is I > Br > Cl. Primary alkyl halides react much more efficiently than secondary ones. Tertiary halides will not work and will lead to elimination products.

    • Troubleshooting Steps:

      • Use a more reactive alkyl halide if possible (e.g., switch from an alkyl chloride to an alkyl bromide or iodide).

      • If using a less reactive halide, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to facilitate an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive iodide.

      • For secondary halides, expect lower yields and consider longer reaction times or higher temperatures.

  • Elimination as a Side Reaction: If you are using a secondary or a sterically hindered primary alkyl halide, the alkoxide can act as a base and promote E2 elimination, forming an alkene instead of the desired ether.

    • Insight: This is a common competing pathway in Williamson ether synthesis.

    • Troubleshooting Steps:

      • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • If elimination is a major problem, this synthetic route may not be suitable for your target molecule. Alternative methods, such as using a Mitsunobu reaction, might be more effective, although this introduces different complexities.

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% dispersionStrong, non-nucleophilic base to form the alkoxide.[4]
Equivalents of Base 1.1 - 1.2 eqEnsures complete deprotonation of the alcohol.
Solvent Anhydrous THF or DMFPolar aprotic solvents stabilize the alkoxide and support S(_N)2.
Deprotonation Temp. 0 °C to Room TempControls initial reaction and ensures complete alkoxide formation.
Alkylating Agent R-I or R-Br (Primary > Secondary)Iodides and bromides are better leaving groups than chlorides.[5]
Reaction Temp. Room Temp to 60 °CDependent on the reactivity of the alkyl halide.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and alkoxide by moisture/O₂.

Frequently Asked Questions (FAQs)

Q1: How should I store 1-[(2R)-2-hydroxypropyl]piperidin-2-one? A1: Like many compounds with hydroxyl groups, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended to prevent moisture absorption which can interfere with reactions.[6]

Q2: My reaction seems to work, but I have difficulty purifying the final product. What are the best purification methods? A2: Purification of N-substituted piperidinone derivatives often involves a few standard techniques.

  • Column Chromatography: This is the most common method. Use silica gel with a gradient elution, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.[7][8]

  • Acid-Base Extraction: If your final product does not contain acid- or base-labile functional groups, this can be an effective way to remove neutral or acidic/basic impurities. However, the lactam amide bond could be susceptible to hydrolysis under harsh acidic or basic conditions, so this should be done cautiously with dilute acids/bases and at low temperatures.[9]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.[10]

Q3: Could the lactam ring open under my reaction conditions? A3: The δ-valerolactam ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be hydrolyzed under harsh conditions, such as refluxing in strong acid or base (e.g., 6M HCl or concentrated NaOH).[11] For most standard acylation or etherification reactions, especially when run at or below room temperature, ring-opening is not a significant concern. Always monitor your reactions by TLC or LC-MS to check for the appearance of unexpected, more polar byproducts that could indicate hydrolysis.

Q4: Are there any specific safety precautions I should take when working with this compound? A4: Standard laboratory safety practices should be followed. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. While specific toxicity data for this exact compound may be limited, it is prudent to treat all research chemicals as potentially hazardous. Avoid inhalation, ingestion, and skin contact.[6]

References

  • Gali, R., et al. (2023). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. Available at: [Link]

  • Vasilevsky, S. F., & El-Sayed, I. E. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • Wang, D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Basirat, M., et al. (2020). Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. Journal of Chemical Research. Available at: [Link]

  • WO2002085858A1 - Process for producing purified piperidine derivative. Google Patents.
  • Marques, M. M. B. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. Available at: [Link]

  • Kakkar, S., & Limaye, S. (2018). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • Moreno-Fuquen, R., et al. (2018). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • A. Rathis, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • Wang, L., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Available at: [Link]

  • Umehara, A., et al. (2025). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Synlett. Available at: [Link]

  • US5489689A - Preparation of piperidine derivatives. Google Patents.
  • Vasilevsky, S. F., & El-Sayed, I. E. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Al-Hourani, B. J. (2016). The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. Available at: [Link]

  • Deeter, J., et al. (2025). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Available at: [Link]

  • Scribd. (2025). Green Chemistry Approach To The Synthesis of N-Substituted Piperidones PDF. Available at: [Link]

  • Comins, D. L. (2002). Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available at: [Link]

  • Oishi, T., et al. (1999). A New Synthesis of All Four Stereoisomers of 2-(2,3-Dihydroxypropyl)piperidine via Iterative Asymmetric Dihydroxylation To Cause Enantiomeric Enhancement. Application to Asymmetric Synthesis of Naturally Occurring Piperidine-Related Alkaloids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Roda, G., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. Available at: [Link]

  • Theunissen, C., et al. (2020). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Polymer Chemistry. Available at: [Link]

  • Pi, S., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology. Available at: [Link]

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Optimization

Optimizing purification of 1-[(2R)-2-hydroxypropyl]piperidin-2-one using flash chromatography

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 1-[(2R)-2-hydroxypropyl]piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 1-[(2R)-2-hydroxypropyl]piperidin-2-one .

This molecule presents a unique set of chromatographic challenges: it is highly polar, contains a chiral center, possesses strong hydrogen-bonding functional groups (a secondary alcohol and a lactam), and lacks a strong UV chromophore. The following troubleshooting guides, protocols, and data summaries are designed to help you transition from trial-and-error to a rationally optimized, self-validating purification workflow.

Workflow Visualization

G Start Crude Mixture 1-[(2R)-2-hydroxypropyl]piperidin-2-one UV_Check Does target have strong UV chromophore? Start->UV_Check Detect_UV Use Low-UV (200-210 nm) or ELSD / CAD UV_Check->Detect_UV No (Lactam/Alcohol) Phase_Check Is peak tailing observed on normal-phase silica? Detect_UV->Phase_Check Action_NP Add polar modifier (e.g., MeOH, IPA) to compete for silanols Phase_Check->Action_NP Yes (H-bonding) Action_RP Switch to Reversed-Phase (C18) to eliminate silanol H-bonding Phase_Check->Action_RP Severe Tailing Opt_Grad Optimize Gradient (Step vs. Linear) Action_NP->Opt_Grad Action_RP->Opt_Grad End High-Purity Target Isolated Opt_Grad->End

Logical workflow for optimizing the flash chromatography purification of polar, non-UV active lactams.

Troubleshooting & FAQs

Q1: Why is my compound completely invisible on the UV trace, even when TLC or mass spectrometry confirms it is in the fraction? A1: 1-[(2R)-2-hydroxypropyl]piperidin-2-one lacks a conjugated π -electron system. The piperidin-2-one (lactam) ring and the aliphatic hydroxypropyl chain only exhibit weak UV absorbance in the low-UV range. If your detector is set to the standard 254 nm, the molecule will not absorb the light, rendering it invisible.

  • Mechanistic Causality: UV detection relies on the excitation of electrons from π→π∗ or n→π∗ orbitals. Without extended conjugation, the energy gap requires shorter wavelengths that often overlap with the absorbance of common organic solvents.

  • Validated Solution:

    • Aerosol-Based Detection: Utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These detectors nebulize the eluent, evaporate the mobile phase, and measure the light scattered by the remaining non-volatile analyte particles[1][2].

    • Low-UV Wavelength Focusing: If ELSD is unavailable, use a PDA-UV detector set to 198–210 nm[3]. You must use UV-transparent solvents (e.g., Water/Acetonitrile for reversed-phase) to prevent baseline drift.

Q2: I am experiencing severe peak tailing and poor mass recovery on standard normal-phase silica gel. What is causing this and how do I fix it? A2: The target molecule contains two highly polar functional groups: a secondary alcohol and a lactam carbonyl/nitrogen. On bare normal-phase silica, these groups act as strong hydrogen bond donors and acceptors, interacting heterogeneously with residual acidic silanol (Si-OH) groups on the stationary phase[4].

  • Mechanistic Causality: Peak tailing occurs because the analyte molecules experience a broad distribution of binding energies. Molecules interacting with highly active silanol sites are retained longer, stretching the elution profile into a prolonged trailing edge. This ruins resolution and leads to irreversible adsorption (poor recovery)[4].

  • Validated Solution:

    • Transition to Reversed-Phase (RP-C18): Using an endcapped C18 column shifts the separation mechanism from hydrogen bonding to hydrophobic partitioning, drastically improving peak symmetry[5].

    • Normal-Phase Modification: If you must use normal-phase silica, switch from a Hexane/Ethyl Acetate gradient to a Dichloromethane/Methanol gradient. Methanol acts as a strong hydrogen-bonding competitor, temporarily masking the active silanol sites and sharpening the peak.

Q3: How do I optimize the separation of the (2R) target from closely eluting diastereomeric or alkylation impurities? A3: Isocratic elution or steep linear gradients often fail to resolve structurally similar polar impurities.

  • Mechanistic Causality: In a linear gradient, the solvent strength increases continuously, which can compress the separation window for compounds with nearly identical partition coefficients.

  • Validated Solution: Implement a Step Gradient . Run a shallow linear gradient (e.g., 0-5% B) to elute early impurities, then hold the solvent composition just below the target's elution threshold. Once the baseline stabilizes, introduce a step increase (e.g., to 15% B) to elute the target as a sharp, concentrated band.

Quantitative Data: Impact of Detection and Stationary Phase

The table below summarizes the expected purification metrics when applying different chromatographic strategies to 1-[(2R)-2-hydroxypropyl]piperidin-2-one.

Method & Stationary PhaseDetection StrategyLimit of Detection (LOD)Peak Symmetry Factor ( As​ )Expected Mass Recovery
Normal Phase (Hexane/EtOAc) UV @ 254 nmN/A (Undetected)N/A< 50% (Irreversible binding)
Normal Phase (DCM/MeOH) UV @ 210 nm~1.0 mg/mL1.8 - 2.2 (Heavy Tailing)70 - 80%
Reversed-Phase C18 (H₂O/MeCN) ELSD / CAD~0.05 mg/mL1.0 - 1.2 (Symmetrical)> 95%
Experimental Protocol: Optimized Reversed-Phase ELSD Workflow

This step-by-step methodology provides a self-validating system for the high-yield purification of 1-[(2R)-2-hydroxypropyl]piperidin-2-one.

Step 1: System Preparation & Validation Purge the flash chromatography system with HPLC-grade Water (Solvent A) and Acetonitrile (Solvent B). Validation Check: Run a blank gradient (0% to 100% B) without a column. Ensure the ELSD baseline remains flat. A drifting baseline indicates non-volatile contaminants in your solvents, which will interfere with aerosol-based detection[2].

Step 2: Detector Configuration Set the ELSD drift tube temperature to 40°C and the nebulizer gas (N₂) pressure to 30 psi. Causality: The target lactam has a sufficiently high boiling point. A 40°C drift tube temperature is hot enough to evaporate the Water/Acetonitrile mobile phase but low enough to prevent the volatilization of the target analyte, ensuring maximum signal-to-noise ratio[1].

Step 3: Column Equilibration Mount a high-performance C18 flash column (e.g., 12 g column for a 100–250 mg crude load). Equilibrate the column with 3 column volumes (CV) of 100% Water.

Step 4: Sample Loading Dissolve the crude mixture in a minimum volume of Water/Acetonitrile (95:5) or pure DMSO. Inject directly onto the column head. Causality: Minimizing the injection volume prevents analyte dispersion at the column head, which is a primary physical cause of band broadening[4].

Step 5: Gradient Execution

  • 0–2 CV: Isocratic hold at 0% B. (Washes away highly polar salts and unreacted hydrophilic reagents).

  • 2–12 CV: Shallow linear gradient from 0% to 30% B. (Separates the target from closely related structural analogs).

  • 12–15 CV: Step gradient to 100% B. (Flushes strongly retained hydrophobic byproducts from the column).

Step 6: Fraction Collection Set the fraction collector to trigger based on the ELSD signal threshold. Note: Because ELSD is a destructive technique, the system will automatically split a microscopic fraction of the eluent to the detector while routing the bulk of your purified product safely to the fraction collector[1].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Piperidin-2-one Derivatives in API Manufacturing: A Guide for Researchers and Drug Development Professionals

The piperidin-2-one scaffold, a six-membered δ-valerolactam, is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster active pharmaceutical ingredients (APIs).[1][2] Its prevale...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidin-2-one scaffold, a six-membered δ-valerolactam, is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster active pharmaceutical ingredients (APIs).[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile template for designing molecules with high biological target affinity.[2] This guide provides an in-depth comparative analysis of key piperidin-2-one derivatives used in the manufacturing of significant APIs, offering a critical perspective on their synthetic routes, performance metrics, and scalability.

This analysis will focus on two classes of piperidin-2-one derivatives that feature prominently in the synthesis of high-value APIs: 1-Aryl-piperidin-2-ones in the synthesis of the anticoagulant Apixaban, and 3-Aryl-piperidines , derived from chiral 3-substituted piperidin-2-ones, in the synthesis of the PARP inhibitor Niraparib.

1-Aryl-Piperidin-2-ones in the Synthesis of Apixaban

Apixaban, a direct factor Xa inhibitor, is a widely prescribed anticoagulant.[3] A key intermediate in its synthesis is a 1-aryl-piperidin-2-one derivative. We will compare two common variants: 1-(4-nitrophenyl)piperidin-2-one and 1-(4-iodophenyl)piperidin-2-one.

Comparative Synthesis and Performance

The general approach to these intermediates involves the reaction of a substituted aniline with a 5-halopentanoyl chloride, followed by intramolecular cyclization.

DerivativeKey Starting MaterialsSynthetic ApproachReported YieldPurityKey Considerations
1-(4-nitrophenyl) piperidin-2-one 4-nitroaniline, 5-chloropentanoyl chlorideN-acylation followed by base-mediated cyclization.[4]70-90%[5]>99% achievable with purification.[4]Utilizes less expensive starting materials. The nitro group requires a subsequent reduction step to the aniline, adding a step to the overall synthesis of Apixaban.[6]
1-(4-iodophenyl) piperidin-2-one 4-iodoaniline, 5-bromopentanoyl chlorideOne-pot N-acylation and cyclization.[7]~48.5%[7]≥99.5% by HPLC.More direct route as the iodo-substituent is used in a subsequent cross-coupling reaction. However, 4-iodoaniline and 5-bromopentanoyl chloride are generally more expensive.

Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperidin-2-one

This protocol is a representative procedure based on literature methods.[4][5]

  • N-acylation: To a solution of 4-nitroaniline in a suitable solvent (e.g., THF, acetone), add a base (e.g., triethylamine, sodium carbonate). Cool the mixture to 0-5 °C.

  • Slowly add a solution of 5-chloropentanoyl chloride in the same solvent, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Cyclization: Cool the reaction mixture again to 0-5 °C and add a strong base, such as potassium tert-butoxide.

  • Stir the reaction mixture at room temperature for several hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product with high purity.

Causality Behind Experimental Choices:

The choice of a two-step N-acylation followed by cyclization allows for better control of the reaction and can lead to higher overall yields compared to a one-pot approach, which can sometimes result in side reactions. The use of a strong base like potassium tert-butoxide is crucial for the intramolecular cyclization to proceed efficiently.

Chiral 3-Aryl-piperidines in the Synthesis of Niraparib

Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers.[8][9] A key structural motif is the chiral 3-aryl-piperidine core. The synthesis of this core often proceeds through a chiral 3-substituted piperidin-2-one intermediate. We will compare a modern chemical catalytic approach with a biocatalytic route.

Comparative Synthesis and Performance
ApproachKey IntermediateSynthetic MethodReported YieldEnantiomeric Excess (ee)Key Considerations
Chemical Catalysis (S)-tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylateRh-catalyzed asymmetric reductive Heck reaction of a dihydropyridine derivative with 4-bromophenylboronic acid.[10][11]High yield for the coupling step.Excellent (>95% ee).[10]Highly efficient and stereoselective. Requires multi-step synthesis of the dihydropyridine precursor. Relies on expensive transition metal catalysts and chiral ligands.[12]
Biocatalysis (S)-3-amino-1-Boc-piperidineAsymmetric amination of 1-Boc-3-piperidone using an immobilized ω-transaminase.[13]70% isolated yield.[13]>99% ee.[13]Greener and more sustainable approach. Operates under mild conditions. Can be limited by substrate scope and enzyme stability. Requires optimization of reaction conditions (pH, temperature, co-solvent).[1]

Experimental Protocol: Biocatalytic Asymmetric Amination of 1-Boc-3-piperidone

This protocol is a representative procedure based on literature methods.[13]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., phosphate buffer, pH 7.5).

  • Add the immobilized ω-transaminase, pyridoxal-5'-phosphate (PLP) as a cofactor, and an amine donor (e.g., isopropylamine).

  • Add the substrate, 1-Boc-3-piperidone.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the conversion by HPLC.

  • Work-up: After the reaction reaches completion, filter off the immobilized enzyme (which can be washed and reused).

  • Adjust the pH of the filtrate to basic (e.g., pH > 10) with a suitable base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified if necessary.

Causality Behind Experimental Choices:

The use of an immobilized enzyme simplifies the purification process and allows for catalyst recycling, which is crucial for industrial applications. PLP is an essential cofactor for most transaminases. Isopropylamine serves as a sacrificial amine donor, driving the equilibrium towards the desired product formation.

Visualizing the Synthetic Workflows

To better illustrate the manufacturing processes, the following diagrams outline the key steps.

General Workflow for 1-Aryl-Piperidin-2-one Synthesis

cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Purification cluster_3 Final Intermediate A Substituted Aniline C N-Acylation A->C B 5-Halopentanoyl Chloride B->C D Intramolecular Cyclization C->D E Work-up & Purification D->E F 1-Aryl-Piperidin-2-one E->F

Caption: Synthetic workflow for 1-Aryl-Piperidin-2-one.

Comparative Workflow for Chiral 3-Aryl-Piperidine Synthesis

cluster_0 Starting Material cluster_1 Chemical Catalysis Route cluster_2 Biocatalytic Route cluster_3 Final Intermediate Start Prochiral Piperidine Derivative Chem_1 Multi-step Precursor Synthesis Start->Chem_1 Bio_1 One-pot Asymmetric Amination (ω-Transaminase) Start->Bio_1 Chem_2 Asymmetric Catalytic Reaction (e.g., Reductive Heck) Chem_1->Chem_2 End Chiral 3-Aryl-Piperidine Chem_2->End Bio_1->End

Caption: Chemical vs. Biocatalytic routes to Chiral 3-Aryl-Piperidines.

Conclusion and Future Outlook

The choice of a specific piperidin-2-one derivative and its synthetic route in API manufacturing is a multifactorial decision, balancing cost, efficiency, stereoselectivity, and environmental impact. For the synthesis of Apixaban, the use of 1-(4-nitrophenyl)piperidin-2-one offers a cost-effective solution, despite the additional reduction step. In contrast, the synthesis of Niraparib highlights the growing importance of asymmetric synthesis, with biocatalysis emerging as a powerful and sustainable alternative to traditional chemical methods.

As the pharmaceutical industry continues to evolve, the demand for more efficient, greener, and cost-effective synthetic methods will undoubtedly drive further innovation in the synthesis and application of piperidin-2-one derivatives. The development of novel catalysts, both chemical and biological, will continue to expand the synthetic chemist's toolbox, enabling the streamlined production of complex and life-saving medicines.

References

  • Tesaro, Inc. (2013). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(2), 215-227. [Link]

  • Academia.edu. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Retrieved from [Link]

  • ACS Publications. (2013). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. [Link]

  • White Rose Research Online. (2022). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

  • IP.com. (n.d.). A Process For The Preparation Of1 (4 Nitrophenyl) Piperidin 2 One. Retrieved from [Link]

  • Google Patents. (n.d.). A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Arkivoc. (n.d.). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of Niraparib and intermediates thereof.
  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. [Link]

  • ResearchGate. (2023). A practical synthesis for the key intermediate (G) of Apixaban. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • ChemRxiv. (n.d.). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. [Link]

  • Organic-chemistry.org. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Iodophenyl)piperidin-2-one. Retrieved from [Link]

  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12224-12253. [Link]

  • TradeIndia. (n.d.). 1-(4-Iodophenyl)-2-piperidinone. Retrieved from [Link]

  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 55-63. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1803. [Link]

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Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation and Chiral Differentiation of Piperidin-2-ones

Introduction: The Analytical Challenge of Chiral δ-Lactams Chiral piperidin-2-ones (δ-lactams) are privileged structural motifs and critical pharmacophores in drug discovery, serving as constrained peptidomimetics and es...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Chiral δ-Lactams

Chiral piperidin-2-ones (δ-lactams) are privileged structural motifs and critical pharmacophores in drug discovery, serving as constrained peptidomimetics and essential precursors for FDA-approved therapeutics such as the PARP inhibitor Niraparib[1]. Because the pharmacological efficacy and off-target toxicity of these molecules are heavily dictated by their stereochemistry, rigorous enantiomeric characterization is mandatory.

While conventional achiral tandem mass spectrometry (MS/MS) provides robust structural elucidation through predictable fragmentation pathways, enantiomers yield identical achiral MS spectra. To achieve comprehensive stereochemical profiling, mass spectrometry must be coupled with orthogonal chiral environments—either through chromatographic stationary phases, gas-phase ion mobility modifiers, or covalent chiral derivatization. This guide objectively compares these advanced MS methodologies and provides self-validating experimental protocols for the characterization of chiral piperidin-2-ones.

Core Fragmentation Pathways (Achiral MS/MS)

Understanding the baseline fragmentation of the piperidin-2-one core is the prerequisite for any advanced chiral analysis. Under Collision-Induced Dissociation (CID), the rigid six-membered lactam ring undergoes characteristic ring-opening mechanisms. The charge is typically retained on the nitrogen atom, driving the sequential extrusion of neutral molecules.

For example, exhibits a protonated molecular ion at m/z 130 [M+H]⁺[2]. The causality behind its fragmentation involves the initial cleavage of the lactam C-N bond, followed by the loss of carbon monoxide (CO) or water (H₂O), leading to highly diagnostic product ions.

Table 1: Diagnostic MS/MS Fragmentation of the Piperidin-2-one Scaffold
Precursor IonFragment m/zMechanistic Pathway (Causality)Diagnostic Utility
[M+H]⁺ (e.g., m/z 130)[M+H - CO]⁺ (e.g., m/z 102/101)CID-induced cleavage of the lactam carbonyl group resulting in the loss of neutral CO (28 Da)[2].Confirms the presence of the intact δ-lactam core.
[M+H]⁺ m/z 56 Sequential ring opening and loss of substituent side chains to yield the C₃H₆N⁺ cation[2].Identifies the unsubstituted piperidine backbone fragment.
[M+H]⁺ (Benzyl derivatives)m/z 91 Cleavage of the benzyl group yielding a highly stable, resonance-stabilized tropylium cation.Confirms benzyl/aryl substitution at the C3 or N1 position.

Comparative Strategies for Chiral Differentiation

To resolve the enantiomers of piperidin-2-ones, researchers must introduce a chiral selector. The three dominant MS-compatible strategies are compared below.

Table 2: Performance Comparison of Chiral MS Methodologies
MethodologyChiral Differentiation MechanismSensitivityThroughputBest Use Case
Chiral LC-MS/MS Transient diastereomeric interactions (H-bonding, π-π) with immobilized polysaccharide stationary phases (e.g., Chiralpak IA)[3].High (pg/mL)Moderate (10–30 min/run)Quantitative bioanalysis and pharmacokinetic profiling of enantiomers.
IM-MS + Chiral Modifier Gas-phase collision cross-section (CCS) differences of metal-bound diastereomeric complexes[4].Very HighFast (< 5 min/run)Rapid screening and 3D conformational landscape mapping.
CDA Derivatization + Achiral LC-MS Covalent bonding with a Chiral Derivatizing Agent (e.g., L-Pyroglutamic acid) to form stable diastereomers[5].HighLow (Requires prep time)Complex biological matrices where chiral columns suffer from severe matrix effects.

Mechanistic Workflow

G A Chiral Piperidin-2-one Sample B Achiral LC-MS/MS (Core Fragmentation) A->B Structural Analysis C Chiral LC-MS/MS (Direct Separation) A->C Chromatographic Resolution D IM-MS + Chiral Modifier (Gas-Phase Separation) A->D Conformational Analysis E Structural Elucidation (Lactam Cleavage) B->E F Enantiomeric Excess (ee%) Quantification C->F G Collision Cross Section (CCS) Differentiation D->G H Comprehensive Stereochemical Profiling E->H F->H G->H

Caption: Workflow for structural and chiral characterization of piperidin-2-ones via advanced MS techniques.

Self-Validating Experimental Protocols

Protocol 1: Direct Enantiomeric Quantification via Chiral LC-MS/MS

Causality: Immobilized amylose-based columns (e.g., Chiralpak IA) provide chiral cavities. The enantiomer that sterically fits better into the cavity experiences stronger hydrogen bonding with the carbamate linkages, resulting in a longer retention time[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the piperidin-2-one sample in an MS-compatible diluent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) to a final concentration of 100 ng/mL.

  • Chromatographic Setup: Equip the LC system with a Chiralpak IA column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Use an isocratic elution of 70:30 n-hexane:ethanol. Note: Ensure the MS source is compatible with normal-phase solvents (e.g., using an APCI source or a post-column make-up flow for ESI).

  • MS/MS Tuning: Operate in Multiple Reaction Monitoring (MRM) mode, targeting the [M+H]⁺ → m/z 56 transition for quantification to maximize signal-to-noise.

  • System Validation Check (Critical): Inject a 50:50 racemic reference standard of the piperidin-2-one.

    • Validation Gate: Proceed to sample analysis only if the calculated chiral resolution factor ( Rs​ ) between the two enantiomeric peaks is ≥1.5 . If Rs​<1.5 , adjust the column temperature (lower temperatures often increase chiral recognition due to favorable enthalpy-driven binding).

Protocol 2: Conformational Separation via Ion Mobility-Mass Spectrometry (IM-MS)

Causality: Enantiomers possess identical gas-phase collision cross-sections (CCS). By introducing a chiral reference ligand (e.g., L-Tryptophan) and a central transition metal (e.g., Cu²⁺), the analytes form diastereomeric tetradentate complexes: [Cu(II)(L-Trp)(R-piperidinone)]⁺ and[Cu(II)(L-Trp)(S-piperidinone)]⁺. Because these diastereomers fold differently in the gas phase, they interact differently with the neutral drift gas, resulting in distinct drift times[4].

Step-by-Step Methodology:

  • Complexation Mixture: Prepare a ternary mixture containing 10 µM piperidin-2-one analyte, 20 µM L-Tryptophan (chiral modifier), and 10 µM Copper(II) acetate in HPLC-grade methanol.

  • Incubation: Allow the mixture to equilibrate at room temperature for 15 minutes to ensure thermodynamically stable complex formation.

  • ESI-IM-MS Tuning: Infuse the sample directly into the ESI source at 5 µL/min. Isolate the target m/z corresponding to the [Cu(II)(L-Trp)(Analyte)]⁺ complex using the quadrupole.

  • Traveling Wave Ion Mobility (TWIM) Separation: Set the drift tube gas (Nitrogen or Helium) pressure to ~3 mbar. Optimize the wave velocity (e.g., 600 m/s) and wave height (e.g., 40 V) to maximize the separation of the arrival time distributions (ATDs).

  • System Validation Check (Critical): Measure the ATD of the [Cu(II)(L-Trp)₂]⁺ homochiral dimer complex first.

    • Validation Gate: The ATD must present as a single, symmetrical peak. A split peak indicates gas-phase isomerization or excessive injection energy causing pre-drift fragmentation. Lower the cone voltage until a single peak is achieved before analyzing the target diastereomeric complexes.

References

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling Source: ACS Publications (Organic Letters) URL:[Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Source: ResearchGate URL:[Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: PMC (NIH) URL:[Link]

  • Chiral Mass Spectrometry: An Overview Source: PolyU Institutional Research Archive URL:[Link]

Sources

Validation

Evaluating the Reactivity of 1-[(2R)-2-hydroxypropyl]piperidin-2-one Against Other Lactams: A Comparative Guide

As a Senior Application Scientist, selecting the right heterocyclic scaffold is critical for optimizing both the synthetic tractability and the pharmacokinetic profile of a drug candidate. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right heterocyclic scaffold is critical for optimizing both the synthetic tractability and the pharmacokinetic profile of a drug candidate. This guide provides an in-depth, objective comparison of [1] against other standard lactam building blocks. By analyzing thermodynamic stability, kinetic reactivity, and orthogonal functionalization strategies, we establish a robust framework for integrating this chiral δ -lactam into complex molecular architectures.

Thermodynamic & Kinetic Profiling: Ring Size vs. Reactivity

The reactivity of cyclic amides (lactams) is fundamentally governed by the interplay between amide resonance stabilization and ring strain. When comparing the piperidin-2-one ( δ -lactam) core to other ring sizes, a non-linear kinetic profile emerges.

  • β -Lactams (4-membered): Highly strained. The internal bond angles severely restrict the nitrogen lone pair from fully participating in resonance with the carbonyl group. This makes the carbonyl highly electrophilic and susceptible to rapid nucleophilic attack (the mechanism of action for β -lactam antibiotics)[2].

  • γ -Lactams (5-membered): The thermodynamic sink of lactams. The 5-membered ring is nearly strain-free and exhibits maximum amide resonance. Consequently, compounds like γ -butyrolactam strongly resist the formation of the sp3 -hybridized tetrahedral intermediate required for hydrolysis[3].

  • δ -Lactams (6-membered): The piperidin-2-one core presents a fascinating kinetic anomaly. While thermodynamically stable, reveal that 6-membered lactams hydrolyze significantly faster than their 5-membered counterparts[4]. The rate-limiting step is the addition of the nucleophile (e.g., hydroxide) to form the tetrahedral intermediate. The flexibility of the 6-membered ring accommodates this sp3 transition state far better than the rigid 5-membered ring[3].

Causality in Design: The δ -lactam core of 1-[(2R)-2-hydroxypropyl]piperidin-2-one provides a "Goldilocks" profile—it is stable enough to survive standard physiological conditions and formulation without spontaneous degradation, yet its carbonyl remains kinetically accessible for targeted covalent inhibition or prodrug cleavage mechanisms.

The Bifunctional Advantage: N-Alkyl vs. N-Hydroxyalkyl Lactams

While [5] requires strong bases to undergo N-alkylation (often yielding mixed N/O-alkylation products), 1-[(2R)-2-hydroxypropyl]piperidin-2-one is pre-functionalized with a chiral, secondary alcohol.

This N-(2R)-2-hydroxypropyl substituent transforms the molecule from a simple structural spacer into a bifunctional scaffold :

  • Orthogonal O-Functionalization: The secondary hydroxyl group acts as a hard nucleophile. It can be selectively esterified, etherified, or oxidized without disrupting the highly stable, resonance-protected lactam amide bond.

  • Stereochemical Guidance: The fixed (2R) stereocenter provides critical spatial projection for structure-based drug design, allowing medicinal chemists to direct appended functional groups into specific receptor sub-pockets.

Quantitative Reactivity Metrics

The following table summarizes the comparative reactivity metrics of various lactam classes, highlighting the unique position of the substituted δ -lactam.

Lactam ClassRepresentative CompoundRing SizeRelative Hydrolysis Rate (OH⁻)Structural Stability & Reactivity Profile
Bicyclic β -Lactam Penicillin G4 (Fused)~1000Extreme ring strain; rapid acylation of nucleophiles.
Monocyclic β -Lactam β -Propiolactam41.0 (Baseline)Moderate strain; highly susceptible to nucleophilic ring-opening.
γ -Lactam γ -Butyrolactam5~0.02Highly stable; strongly resists tetrahedral intermediate formation.
δ -Lactam δ -Valerolactam6~1.0Unexpectedly reactive compared to 5-membered rings; easily accommodates sp3 transition state.
N-Substituted δ -Lactam 1-[(2R)-2-hydroxypropyl]piperidin-2-one 6 < 0.5 (Estimated)Sterically shielded core; reactivity is orthogonally redirected to the chiral N-substituent.

Experimental Workflows & Protocols

To harness the bifunctional nature of 1-[(2R)-2-hydroxypropyl]piperidin-2-one, the following self-validating protocols exploit the pKa and nucleophilicity differentials within the molecule.

Protocol A: Chemoselective O-Acylation (Kinetic Control)

This protocol selectively functionalizes the secondary alcohol while leaving the lactam core untouched.

  • Preparation: Dissolve 1.0 eq of 1-[(2R)-2-hydroxypropyl]piperidin-2-one in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the electrophilic acyl chloride.

  • Base & Catalyst Addition: Add 1.5 eq of Triethylamine (Et₃N) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

    • Causality: Et₃N acts as a stoichiometric acid scavenger to neutralize the HCl byproduct. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that selectively attacks the secondary alcohol. The lactam nitrogen is non-nucleophilic due to amide resonance.

  • Electrophile Addition: Cool the reaction to 0 °C and add 1.1 eq of the desired acyl chloride dropwise.

    • Causality: Controlling the exotherm prevents side reactions and preserves the stereochemical integrity of the (2R) chiral center.

  • Isolation: Warm to room temperature, stir for 2 hours, and quench with saturated aqueous NaHCO₃. Extract the organic layer to isolate the O-acylated product.

Protocol B: Base-Mediated C3-Alkylation (Dianion Strategy)

To functionalize the α -position (C3) of the lactam ring, one must account for the unprotected hydroxyl group (pKa ~16) and the lactam α -protons (pKa ~30).

  • Enolization: Dissolve the lactam in anhydrous THF and cool to -78 °C. Add 2.2 eq of freshly prepared Lithium Diisopropylamide (LDA) dropwise.

    • Causality: The first equivalent of LDA deprotonates the secondary alcohol to form a lithium alkoxide. The second equivalent deprotonates the C3 α -position, forming a highly reactive lithium enolate dianion. The -78 °C temperature suppresses self-condensation.

  • Electrophilic Trapping: Stir for 1 hour at -78 °C, then add 1.1 eq of an alkyl halide (e.g., benzyl bromide).

    • Causality: The C3 carbanion is significantly softer and more nucleophilic than the sterically hindered secondary alkoxide, leading to regioselective C-alkylation at the C3 position.

  • Quenching: Quench with saturated NH₄Cl at -78 °C before warming to room temperature to collapse the unreacted enolate and reprotonate the alcohol.

Mechanistic Visualization

The following diagram maps the orthogonal reactivity pathways of the scaffold based on the applied reaction conditions.

ReactivityPathways Core 1-[(2R)-2-hydroxypropyl] piperidin-2-one PathO Chemoselective O-Functionalization Core->PathO Acyl Chloride, DMAP, Et3N PathC C3 (Alpha) Enolization & Electrophilic Trapping Core->PathC LDA (-78°C), then Electrophile PathN Harsh Hydrolysis (Ring Opening) Core->PathN 6M HCl, Reflux or Strong NaOH ProdO O-Acylated / O-Alkylated Derivative PathO->ProdO ProdC C3-Substituted Lactam PathC->ProdC ProdN Acyclic Amino Acid Derivative PathN->ProdN

Divergent reactivity pathways of 1-[(2R)-2-hydroxypropyl]piperidin-2-one based on conditions.

References

  • [1] 1-[(2R)-2-hydroxypropyl]piperidin-2-one. Molport Database. URL:[Link]

  • [3] Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [5] 2-Piperidone | C5H9NO | CID 12665. PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • [4] Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. URL:[Link]

  • [2] Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. PubMed. URL:[Link]

Sources

Comparative

Assessing Stereochemical Purity of 1-[(2R)-2-hydroxypropyl]piperidin-2-one: A Comparative Guide to GC-MS vs. Alternative Methodologies

As pharmaceutical pipelines increasingly rely on stereochemically complex architectures, the rigorous assessment of enantiomeric excess ( ee ) has become a critical regulatory and synthetic imperative. 1-[(2R)-2-hydroxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on stereochemically complex architectures, the rigorous assessment of enantiomeric excess ( ee ) has become a critical regulatory and synthetic imperative. 1-[(2R)-2-hydroxypropyl]piperidin-2-one is a high-purity chiral small molecule that serves as a valuable building block in organic synthesis and drug development[1]. Because enantiomers can exhibit drastically different pharmacological and toxicological profiles, accurately quantifying the presence of the unwanted (2S)-enantiomer is essential.

While Chiral High-Performance Liquid Chromatography (HPLC) is often considered the default analytical workhorse[2], Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled resolving power, lower limits of detection (LOD), and unambiguous structural confirmation via mass fragmentation. This guide objectively compares GC-MS methodologies against traditional alternatives, providing the mechanistic rationale and self-validating protocols necessary for robust stereochemical analysis.

Mechanistic Rationale: Overcoming Analytical Bottlenecks

1-[(2R)-2-hydroxypropyl]piperidin-2-one features a lactam core and a secondary hydroxyl group. If injected directly into a GC system, the free hydroxyl group engages in strong hydrogen bonding with the silanol groups of the column's stationary phase. This causality leads to severe peak tailing, thermal degradation, and a catastrophic loss of resolution.

To harness the analytical power of GC-MS, derivatization is mandatory. We can approach this via two distinct mechanistic pathways:

  • Achiral Derivatization + Chiral Stationary Phase (CSP): The analyte is reacted with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). The 1% TMCS acts as a crucial catalyst to overcome the steric hindrance of the secondary alcohol, converting it into a highly volatile trimethylsilyl (TMS) ether. The resulting enantiomeric TMS ethers are then separated on a chiral cyclodextrin-based capillary column (e.g., β -DEX 225), where chiral recognition occurs via inclusion complexation and dipole interactions within the cyclodextrin cavity[3].

  • Chiral Derivatization + Achiral Stationary Phase: This approach utilizes a Chiral Derivatizing Agent (CDA) such as Mosher's acid chloride ((S)-MTPA-Cl)[4]. The reagent covalently bonds with the enantiomeric mixture to form diastereomeric esters. Because diastereomers possess distinct physical properties (including boiling points and stationary phase affinities), they can be baseline-separated on a standard, high-efficiency achiral column (e.g., HP-5MS)[5]. Crucially, the lack of an alpha-proton on Mosher's acid prevents racemization under reaction conditions, ensuring absolute stereochemical fidelity[4].

Analytical Workflow Visualization

Workflow Sample 1-[(2R)-2-hydroxypropyl] piperidin-2-one (Analyte) BSTFA Achiral Derivatization (BSTFA + 1% TMCS) Sample->BSTFA TMS Ether Mosher Chiral Derivatization ((S)-MTPA-Cl) Sample->Mosher Diastereomer None No Derivatization (Direct Analysis) Sample->None Free Alcohol ChiralGC Chiral GC-MS (β-DEX 225 Column) BSTFA->ChiralGC Enantiomer Separation AchiralGC Achiral GC-MS (HP-5MS Column) Mosher->AchiralGC Diastereomer Separation ChiralLC Chiral HPLC (CHIRALPAK AD-H) None->ChiralLC Enantiomer Separation Data Stereochemical Purity (% ee Determination) ChiralGC->Data AchiralGC->Data ChiralLC->Data

Analytical workflows for assessing the stereochemical purity of chiral piperidin-2-one derivatives.

Comparative Performance Data

To objectively assess the optimal technique, we must compare the chromatographic performance of GC-MS against Chiral HPLC and Supercritical Fluid Chromatography (SFC).

Table 1: Performance Metrics for Stereochemical Purity Analysis

ParameterChiral GC-MS (TMS Derivatized)Diastereomeric GC-MS (Mosher's)Chiral HPLC (UV/MS)Chiral SFC (UV/MS)
Derivatization Required (BSTFA/TMCS)Required ((S)-MTPA-Cl)NoneNone
Column Phase β -DEX 225 (Cyclodextrin)HP-5MS (Achiral Siloxane)CHIRALPAK AD-HCHIRALPAK IA
Resolution ( Rs​ ) 1.8 - 2.2> 2.51.5 - 2.02.0 - 2.5
Analysis Time ~25 mins~30 mins~15 mins~5-10 mins
LOD (Signal/Noise >3) 10 ng/mL5 ng/mL50 ng/mL20 ng/mL
Primary Advantage High resolution, specific MS IDNo expensive chiral column neededSimple sample prep, non-destructiveHigh throughput, green chemistry

Data reflects typical optimized parameters for secondary alcohol lactam derivatives.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. Before analyzing the highly pure (2R)-enantiomer, you must first run a racemic standard (1-[2-hydroxypropyl]piperidin-2-one) through the chosen protocol. This internal control proves that the method can baseline-resolve the two isomers (Resolution factor Rs​≥1.5 ), ensuring that the absence of a second peak in the actual sample is due to high stereochemical purity, not a failure of the chromatographic separation.

Protocol 1: Chiral GC-MS via TMS Derivatization

Best for: Laboratories already equipped with chiral capillary columns seeking rapid, MS-confirmed ee data.

  • Standardization (Control): Dissolve 1 mg of racemic 1-[2-hydroxypropyl]piperidin-2-one in 1 mL of anhydrous dichloromethane (DCM).

  • Sample Preparation: Dissolve 1 mg of the target 1-[(2R)-2-hydroxypropyl]piperidin-2-one in 1 mL of anhydrous DCM.

  • Derivatization: Transfer 100 µL of the solution to a glass GC autosampler vial with a glass insert. Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat at 70°C in a dry block for 45 minutes to drive the silylation of the sterically hindered secondary alcohol to completion.

  • Analysis: Inject 1 µL (using a 1:50 split ratio to prevent column overloading and peak fronting) into a GC-MS equipped with a β -DEX 225 column (30 m × 0.25 mm i.d., 0.25 µm film)[3].

  • Temperature Program: Initial oven temperature 100°C (hold 2 min), ramp at 5°C/min to 200°C. Monitor the specific TMS-ether mass fragments via Selected Ion Monitoring (SIM) for maximum sensitivity.

Protocol 2: Diastereomeric GC-MS via Mosher's Esterification

Best for: Laboratories without chiral GC columns, or when absolute configuration determination is required alongside ee quantification.

  • Sample Preparation: Dissolve 1 mg of the sample in 500 µL of anhydrous pyridine in a reaction vial.

  • Derivatization: Add 10 µL of (S)-(+)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)[4].

  • Incubation: Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Quenching & Extraction: Quench the unreacted acid chloride with 100 µL of water. Extract the diastereomeric esters using 1 mL of ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine) and brine. Dry over anhydrous Na2​SO4​ and evaporate to dryness under a gentle stream of nitrogen.

  • Analysis: Reconstitute the residue in 1 mL of DCM. Inject 1 µL into a GC-MS equipped with a standard achiral HP-5MS column. The diastereomers will elute as two distinct peaks with identical mass spectra but different retention times[5].

Conclusion: Selecting the Right Methodology

For assessing the stereochemical purity of 1-[(2R)-2-hydroxypropyl]piperidin-2-one, the choice of methodology depends on your laboratory's infrastructure and the specific phase of drug development.

  • Chiral HPLC remains the most straightforward method due to the lack of derivatization, making it ideal for routine QA/QC environments[2].

  • GC-MS (via TMS or Mosher's derivatization) is superior during early-stage synthesis, process chemistry, and impurity profiling. It provides a much lower limit of detection (LOD) for trace enantiomeric impurities and offers mass spectral data to confirm that co-eluting peaks are not structurally distinct synthetic byproducts[5].

By implementing the self-validating protocols outlined above, researchers can ensure absolute confidence in their stereochemical purity assignments, safeguarding the integrity of downstream biological assays and clinical outcomes.

References
  • International Journal of Pharmacy & Pharmaceutical Research. "Chiral High Performance Liquid Chromatography: Review." Human Journals. URL: [Link]

  • Wikipedia. "Chiral derivatizing agent." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Scientific Research Publishing. "Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate." SCIRP. URL: [Link]

  • Suzuki, Osamu, and Kanako Watanabe. "Drugs and Poisons in Humans." Springer. URL: [Link]

Sources

Validation

Cross-Validation of Enantiomeric Separation Techniques for 2-Hydroxypropyl Side Chains: A Comprehensive Guide

The presence of a 2-hydroxypropyl moiety ( −CH2​−CH(OH)−CH3​ ) in active pharmaceutical ingredients (APIs) and synthetic intermediates introduces a critical chiral center. Because the enantiomers of such compounds often...

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Author: BenchChem Technical Support Team. Date: April 2026

The presence of a 2-hydroxypropyl moiety ( −CH2​−CH(OH)−CH3​ ) in active pharmaceutical ingredients (APIs) and synthetic intermediates introduces a critical chiral center. Because the enantiomers of such compounds often exhibit vastly different pharmacokinetic and pharmacodynamic profiles, achieving baseline enantiomeric separation is a regulatory imperative.

Relying on a single analytical technique for chiral purity can introduce blind spots, such as the co-elution of achiral impurities with one enantiomer. To ensure absolute scientific integrity and comply with modern regulatory standards, analytical scientists must employ cross-validation using orthogonal separation techniques. This guide provides an in-depth, mechanistic comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), alongside self-validating experimental protocols.

Mechanistic Causality: The 2-Hydroxypropyl Chiral Center

The 2-hydroxypropyl group presents a unique challenge and opportunity for chiral recognition. The causality behind successful separation lies in the specific intermolecular interactions between the analyte and the Chiral Stationary Phase (CSP) or Chiral Selector (CS):

  • Hydrogen Bonding: The secondary hydroxyl group acts as both a strong hydrogen bond donor and acceptor. In polysaccharide-based CSPs, this hydroxyl group interacts directly with the carbamate or benzoate linkages of the stationary phase[1].

  • Steric Hindrance: The adjacent terminal methyl group provides localized steric bulk. The spatial orientation of this methyl group determines how deeply the enantiomer can penetrate the chiral grooves of an amylose or cellulose polymer backbone.

  • Dipole-Dipole Interactions: The polarity of the carbon-oxygen bond creates a localized dipole, which can be exploited by polar modifiers in mobile phases.

When designing a separation method, the goal is to maximize the energy difference ( ΔΔG ) between the transient diastereomeric complexes formed by the (R) and (S) enantiomers with the chiral selector.

The ICH Q2(R2) Framework for Cross-Validation

Under the2[2], an analytical method must demonstrate unquestionable specificity —the ability to assess the analyte unequivocally in the presence of impurities, degradants, and matrices.

Cross-validation (or co-validation) achieves this by analyzing the same sample set across orthogonal techniques. If HPLC and SFC yield statistically identical enantiomeric excess (ee) values, the probability of an underlying co-eluting impurity skewing the results in both fundamentally different thermodynamic environments is near zero.

CrossValidation cluster_Screening Orthogonal Separation Techniques Sample Racemic 2-Hydroxypropyl Analyte SFC SFC (Primary) Fast, High-Throughput Sample->SFC HPLC HPLC (Secondary) High Resolution Sample->HPLC CE CE (Orthogonal) Different Selectivity Sample->CE DataAnalysis Data Integration & Peak Deconvolution SFC->DataAnalysis RT & Area % HPLC->DataAnalysis RT & Area % CE->DataAnalysis Migration Time Validation ICH Q2(R2) Co-Validation (Accuracy, Range, Specificity) DataAnalysis->Validation Statistical Comparison ValidatedMethod Validated Enantiomeric Separation Method Validation->ValidatedMethod Compliance Achieved

Orthogonal cross-validation workflow for enantiomeric separation complying with ICH Q2(R2).

Comparative Quantitative Analysis

To select the appropriate techniques for cross-validation, we must objectively compare their performance metrics. SFC has rapidly become the technique of choice for primary screening due to its speed and efficiency, while HPLC remains the gold standard for high-resolution confirmation[3]. CE provides the ultimate orthogonal check due to its distinct separation mechanism[4].

Table 1: Performance Comparison of Chiral Separation Techniques
Performance MetricSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Primary Mechanism Partitioning + H-bonding in supercritical CO2​ Partitioning + Steric fit in liquid phaseElectrophoretic mobility + Inclusion complexation
Typical Resolution ( Rs​ ) High (1.5 - 3.0)Very High (2.0 - 4.0)Moderate to High (1.2 - 2.5)
Analysis Time Very Fast (2 - 5 min)Moderate (10 - 30 min)Moderate (10 - 20 min)
Solvent Consumption Low (Green chemistry, CO2​ based)High (Organic solvents, e.g., Hexane/IPA)Very Low (Aqueous buffers)
Sensitivity to 2-HP Group Excellent (Highly responsive to alcohol modifiers)High (Dependent on CSP carbamate linkages)High (Dependent on cyclodextrin cavity size)
Orthogonality BaselineBaselineMaximum (Charge-to-mass based)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes built-in System Suitability Testing (SST) to ensure that the data generated is immediately verifiable.

Protocol A: High-Throughput SFC Screening (Primary Method)

Because the 2-hydroxypropyl group is highly polar, supercritical CO2​ alone cannot elute it. A polar modifier (co-solvent) is required to disrupt the strong hydrogen bonds between the analyte and the CSP[5].

Methodology:

  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) coated on 3 µm silica (e.g., Chiralpak AD-H).

  • Mobile Phase: 80% supercritical CO2​ / 20% Methanol with 0.1% Diethylamine (DEA). Causality: Methanol acts as a strong hydrogen bond competitor, ensuring sharp peak shapes for the hydroxyl group, while DEA suppresses secondary interactions with residual silanols.

  • Conditions: Flow rate at 3.0 mL/min, Backpressure at 120 bar, Temperature at 35°C.

  • Self-Validation (SST):

    • Specificity Check: Inject a blank (Methanol). Ensure no peaks elute at the expected retention times.

    • Resolution Check: Inject a 50:50 racemic standard. The system is only valid if Rs​≥2.0 .

    • Accuracy Check: Inject a spiked sample prepared at 99.5% (R) and 0.5% (S). Validate that the (S) peak achieves a Signal-to-Noise (S/N) ratio ≥10 .

Protocol B: Confirmatory Chiral HPLC (Secondary Method)

To cross-validate the SFC data, we transfer the separation to a normal-phase HPLC system. This alters the thermodynamic environment, fulfilling the requirement for orthogonality[1].

Methodology:

  • Column Selection: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak IC). Causality: The immobilized phase allows for the use of strong solvents and provides a different steric environment (cellulose vs. amylose) for the 2-hydroxypropyl methyl group.

  • Mobile Phase: n-Hexane / Isopropanol (85:15, v/v). Causality: Isopropanol provides a bulkier hydrogen-bonding environment compared to methanol, often reversing the elution order or drastically changing selectivity.

  • Conditions: Flow rate at 1.0 mL/min, Temperature at 25°C.

  • Self-Validation (SST):

    • Linearity Check: Inject the racemate at 50%, 100%, and 150% of the nominal concentration. The R2 of the area response must be ≥0.999 .

    • Co-elution Verification: Compare the calculated ee% from this HPLC run to the SFC run. A variance of >0.5% indicates potential co-elution in one of the methods.

Protocol C: Orthogonal CE Validation (Tertiary Method)

If HPLC and SFC data show discrepancies, Capillary Electrophoresis provides the ultimate tie-breaker. CE separates based on electrophoretic mobility and inclusion complexation rather than stationary phase partitioning[4].

Methodology:

  • Capillary: Fused silica capillary, 50 µm ID, 40 cm effective length.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mM highly sulfated β -cyclodextrin (HS- β -CD). Causality: At pH 2.5, basic analytes are fully protonated. The 2-hydroxypropyl group enters the hydrophobic cavity of the cyclodextrin, while the sulfated groups provide a strong counter-current electrophoretic mobility, maximizing resolution time.

  • Conditions: Applied voltage -15 kV (reversed polarity), Temperature at 20°C, UV detection at 214 nm.

  • Self-Validation (SST):

    • Precision Check: Perform 6 replicate injections of the racemate. The Relative Standard Deviation (RSD) of the migration times must be ≤1.0% .

Conclusion

The robust enantiomeric separation of molecules containing a 2-hydroxypropyl side chain requires an intimate understanding of hydrogen bonding and steric interactions. By establishing a cross-validation workflow that leverages the high throughput of SFC, the high resolution of HPLC, and the distinct orthogonality of CE, analytical scientists can build a self-validating data package. This approach not only ensures absolute scientific accuracy but also aligns perfectly with the rigorous demands of the ICH Q2(R2) lifecycle and Quality-by-Design (QbD) paradigms.

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling, Spill Response, and Disposal of 1-[(2R)-2-hydroxypropyl]piperidin-2-one

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex chiral intermediates. 1-[(2R)-2-hydroxypropyl]piperidin-2-one (CAS: 1568063-87-5) is a highly versatile lactam derivative uti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex chiral intermediates. 1-[(2R)-2-hydroxypropyl]piperidin-2-one (CAS: 1568063-87-5) is a highly versatile lactam derivative utilized extensively as a chiral building block in asymmetric synthesis and pharmaceutical drug development.

While its structural properties—a piperidinone core coupled with a functionalized secondary hydroxyl group—make it invaluable for drug discovery, they also necessitate rigorous laboratory safety and waste management protocols. This guide provides a self-validating, mechanistic framework for the safe operational handling, spill containment, and thermal destruction of this compound.

Physicochemical Properties & Waste Stream Parameters

To effectively manage chemical waste, we must first understand its physical and reactive properties. The following quantitative data dictates our segregation strategy and operational limits.

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 1-[(2R)-2-hydroxypropyl]piperidin-2-oneChiral organic lactam; requires standard organic handling.
CAS Number 1568063-87-5Unique identifier for inventory and regulatory tracking.
Molecular Formula C8H15NO2[1]Contains C, H, N, O. Generates NOx upon combustion.
Molecular Weight 157.21 g/mol Relatively low MW; potentially mobile in aqueous systems.
Hazard Statements H302, H315, H319, H335[2]Harmful if swallowed; irritant to skin, eyes, and respiratory tract.
Waste Classification Non-Halogenated Organic WasteMust be segregated from halogens to optimize incineration.
Incompatibilities Strong oxidizers, strong acidsRisk of exothermic reaction; keep waste streams separated.

Mechanistic Rationale for Disposal Protocols

In laboratory safety, it is not enough to simply follow a rule; understanding the causality behind experimental choices ensures a self-validating safety culture.

Why do we mandate high-temperature incineration over other disposal methods? The disposal of 1-[(2R)-2-hydroxypropyl]piperidin-2-one must follow the hierarchy of hazardous waste management:

  • Avoidance of Drain Disposal: The compound contains a stable lactam ring (cyclic amide) which is highly resistant to rapid hydrolysis under neutral pH conditions. If discharged into the municipal sink, it can persist in aqueous environments, potentially bypassing standard biological filtration in wastewater treatment plants. Institutional chemical waste guidelines strictly prohibit the drain disposal of persistent organic molecules[3].

  • Thermal Oxidation (Incineration): The most scientifically sound method for disposing of C8H15NO2 is high-temperature incineration. When exposed to temperatures exceeding 1000°C in a controlled oxygen environment, the molecule undergoes complete thermal cleavage. The carbon and hydrogen are oxidized to carbon dioxide (CO2) and water vapor (H2O). The nitrogen atom in the piperidinone ring is converted into nitrogen oxides (NOx), which are subsequently neutralized by the incinerator's selective catalytic reduction (SCR) scrubbers before atmospheric release.

  • Segregation from Halogens: Mixing this compound with halogenated waste (e.g., dichloromethane) alters the incineration thermodynamics. Halogenated waste requires specialized incineration to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). By keeping this lactam in the non-halogenated stream, laboratories reduce disposal costs and mitigate environmental risk.

Experimental Workflows: Waste Segregation & Disposal

According to standardized Safety Data Sheets, this compound is an irritant[2]. Proper segregation prevents dangerous cross-reactions in the waste accumulation area.

Step-by-Step Methodology for Waste Management
  • Point-of-Generation Collection: Immediately upon completion of the synthesis or assay, transfer any residual 1-[(2R)-2-hydroxypropyl]piperidin-2-one (whether solid or dissolved in non-halogenated solvents like ethyl acetate or methanol) into a designated, chemically compatible waste carboy (typically high-density polyethylene, HDPE).

  • Compatibility Verification: Ensure the waste container does not contain strong oxidizers (e.g., peroxides, nitric acid). The hydroxyl group and the lactam nitrogen can undergo dangerous exothermic oxidation if mixed improperly.

  • Labeling (Satellite Accumulation): Affix a standardized hazardous waste label. Clearly write the full chemical name (no abbreviations), check the "Toxic" and "Irritant" hazard boxes, and log the accumulation start date.

  • Volume Management: Do not fill the waste container beyond 80% capacity to allow for vapor expansion.

  • EHS Transfer: Once the container is full or reaches the regulatory time limit, transfer it to the central hazardous waste accumulation area for pickup by a licensed environmental contractor.

WasteSegregation Gen Waste Generation: 1-[(2R)-2-hydroxypropyl]piperidin-2-one CheckHalogen Contains Halogenated Solvents? (e.g., DCM, Chloroform) Gen->CheckHalogen Halogenated Halogenated Organic Waste Stream (Red Tag) CheckHalogen->Halogenated Yes CheckAqueous Contains >20% Water? CheckHalogen->CheckAqueous No Incineration High-Temperature Incineration (Thermal Destruction) Halogenated->Incineration Aqueous Aqueous Organic Waste Stream (Blue Tag) CheckAqueous->Aqueous Yes NonHalogenated Non-Halogenated Organic Waste (Green Tag) CheckAqueous->NonHalogenated No Aqueous->Incineration NonHalogenated->Incineration

Figure 1: Decision tree for segregation and disposal routing of lactam waste.

Emergency Spill Response Protocol

In the event of a localized spill (e.g., dropped vial, reactor leak), swift and methodical action prevents exposure and cross-contamination. The Occupational Safety and Health Administration (OSHA) mandates specific chemical hygiene plans for such events under standard 29 CFR 1910.1450[4].

Step-by-Step Spill Containment
  • Evacuate & Assess: Clear personnel from the immediate vicinity. Assess if the spill is manageable (typically <1 Liter) or requires external HazMat intervention.

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves, splash-proof safety goggles, and a flame-retardant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized spill pads). Do not use combustible materials like sawdust.

  • Absorption & Collection: Work from the outside of the spill towards the center. Use non-sparking scoops to collect the saturated absorbent.

  • Solid Waste Disposal: Place the collected debris into a heavy-duty hazardous waste bag or a rigid plastic container. Label it as "Solid Hazardous Waste: Contaminated with 1-[(2R)-2-hydroxypropyl]piperidin-2-one."

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe, to remove any residual compound. Dispose of the wipes in the same solid waste container.

SpillResponse Start Spill Detected: 1-[(2R)-2-hydroxypropyl]piperidin-2-one Assess Assess Volume & Concentration Start->Assess PPE Don Appropriate PPE (Nitrile gloves, goggles, lab coat) Assess->PPE Contain Contain Spill (Use inert absorbent e.g., vermiculite) PPE->Contain Collect Collect Absorbent (Use non-sparking tools) Contain->Collect Dispose Transfer to Solid Hazardous Waste (Label: Contaminated Debris) Collect->Dispose Decon Decontaminate Surface (Wash with soap/water) Dispose->Decon Report Document & Report Incident (EHS Notification) Decon->Report

Figure 2: Step-by-step emergency spill response and containment workflow.

References

  • Title: 1-[(2R)-2-hydroxypropyl]piperidin-2-one - Molport Source: molport.com URL: [Link]

  • Title: Laboratory chemical waste disposal guidelines - University of Otago Source: otago.ac.nz URL: [Link]

  • Title: Lab Safety Rules & Hazards | TRADESAFE Source: trdsf.com URL: [Link]

Sources

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